molecular formula C21H29N5O6 B15609153 Gantofiban

Gantofiban

Número de catálogo: B15609153
Peso molecular: 447.5 g/mol
Clave InChI: YNBHAPKHWDNTMZ-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

Fórmula molecular

C21H29N5O6

Peso molecular

447.5 g/mol

Nombre IUPAC

ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C21H29N5O6/c1-3-31-18(27)14-25-10-8-24(9-11-25)12-17-13-26(21(29)32-17)16-6-4-15(5-7-16)19(22)23-20(28)30-2/h4-7,17H,3,8-14H2,1-2H3,(H2,22,23,28)/t17-/m1/s1

Clave InChI

YNBHAPKHWDNTMZ-QGZVFWFLSA-N

Origen del producto

United States

Foundational & Exploratory

Gantofiban: A Technical Overview of a Fibrinogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Discontinuation Notice: Development of Gantofiban was discontinued (B1498344) in Phase II clinical trials for thrombosis. As a result, publicly available data on this specific compound is limited. This guide provides a comprehensive overview of this compound's intended mechanism of action as a fibrinogen receptor antagonist by leveraging available information and representative data from analogous small-molecule GPIIb-IIIa inhibitors, such as Tirofiban (B1683177) and Eptifibatide (B1663642). This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as YM-028) is a small-molecule, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound was developed to prevent platelet aggregation and subsequent thrombus formation. The compound was under development by Yamanouchi Pharmaceutical Co., Ltd. and Merck KGaA.[1]

Chemical Properties of this compound

PropertyValue
Chemical Formula C21H29N5O6
IUPAC Name (R,Z)-(amino(4-(2-oxo-5-((4-(2-oxo-2-propoxyethyl)piperazin-1-yl)methyl)oxazolidin-3-yl)phenyl)methylene)carbamic acid
CAS Number 183547-57-1
Molecular Weight 447.49 g/mol

Source:[2]

Mechanism of Action: Fibrinogen Receptor Antagonism

The primary mechanism of action of this compound is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. In its resting state, the GPIIb/IIIa receptor has a low affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[3] Upon platelet activation by various agonists (e.g., thrombin, collagen, ADP), an "inside-out" signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[4][5] This activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug.[4]

This compound, as a fibrinogen receptor antagonist, is designed to bind to the activated GPIIb/IIIa receptor, thereby sterically hindering the binding of fibrinogen and preventing platelet aggregation. This action is crucial in pathological conditions such as acute coronary syndromes, where excessive thrombus formation can lead to vessel occlusion.

Signaling Pathway of Platelet Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to platelet aggregation and the point of intervention for a GPIIb/IIIa antagonist like this compound.

G cluster_0 Platelet Activation Stimuli cluster_1 Platelet Surface Receptors cluster_2 Intracellular Signaling Cascade cluster_3 GPIIb/IIIa Receptor Activation cluster_4 Platelet Aggregation cluster_5 Pharmacological Intervention Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 Gq_PLC Gq/PLC Pathway PAR1->Gq_PLC GPVI->Gq_PLC Gi Gi Pathway P2Y12->Gi Calcium Ca²⁺ Mobilization Gq_PLC->Calcium PKC PKC Activation Gq_PLC->PKC InsideOut Inside-Out Signaling (Talin, Kindlin) Gi->InsideOut Inhibits cAMP production Calcium->InsideOut PKC->InsideOut GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active This compound This compound This compound->GPIIbIIIa_active Blocks Binding

Caption: Platelet activation signaling pathway and this compound's point of inhibition.

Quantitative Data (Representative)

Due to the discontinuation of this compound's development, specific quantitative data is not publicly available. The following table presents representative data for other small-molecule GPIIb/IIIa antagonists, Tirofiban and Eptifibatide, to illustrate the typical potency of this drug class.

CompoundAssayParameterValueReference
Tirofiban Platelet AggregationIC50~37 nmol/L[6]
Tirofiban GPIIb/IIIa BindingEC50~24 nmol/L[6]
Eptifibatide Fibrinogen Binding Inhibition-32% to 74% inhibition at clinically relevant concentrations[7]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize fibrinogen receptor antagonists. These are based on standard methodologies in the field.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[8][9][10]

Objective: To determine the in vitro efficacy of a GPIIb-IIIa antagonist in preventing platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)).

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibition Measurement:

    • Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

    • Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150g, 10 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500g, 15 min) Centrifuge1->Centrifuge2 WarmPRP Warm PRP to 37°C PRP->WarmPRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP AddCompound Add this compound/Vehicle WarmPRP->AddCompound AddAgonist Add Agonist (e.g., ADP) AddCompound->AddAgonist Measure Measure Light Transmission AddAgonist->Measure CalcAgg Calculate % Aggregation Measure->CalcAgg CalcIC50 Calculate IC50 CalcAgg->CalcIC50

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Ferric Chloride-Induced Thrombosis Model

This model is commonly used to evaluate the antithrombotic efficacy of a compound in a living animal.[11][12][13][14]

Objective: To assess the in vivo antithrombotic effect of a GPIIb-IIIa antagonist.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., sodium pentobarbital).

  • Ferric chloride (FeCl3) solution (e.g., 50% in distilled water).

  • Test compound (e.g., this compound) and vehicle.

  • Surgical instruments.

  • Doppler flow probe.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it on a surgical board.

    • Isolate the carotid artery through a midline cervical incision.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration:

    • Administer the test compound or vehicle intravenously (or other appropriate route) at a predetermined time before thrombus induction.

  • Thrombus Induction:

    • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.

  • Data Analysis:

    • Compare the TTO between the vehicle-treated and compound-treated groups. A significant prolongation of TTO in the treated group indicates antithrombotic efficacy.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Anesthetize Anesthetize Rat IsolateArtery Isolate Carotid Artery Anesthetize->IsolateArtery PlaceProbe Place Doppler Flow Probe IsolateArtery->PlaceProbe AdministerDrug Administer this compound/Vehicle PlaceProbe->AdministerDrug ApplyFeCl3 Apply Ferric Chloride AdministerDrug->ApplyFeCl3 MonitorFlow Monitor Blood Flow ApplyFeCl3->MonitorFlow RecordTTO Record Time to Occlusion (TTO) MonitorFlow->RecordTTO CompareGroups Compare Treatment vs. Vehicle RecordTTO->CompareGroups

Caption: Workflow for in vivo ferric chloride-induced thrombosis model.

Conclusion

This compound was a promising fibrinogen receptor antagonist designed to inhibit platelet aggregation for the treatment of thrombotic diseases. Although its development was halted, the principles of its mechanism of action remain a cornerstone of antiplatelet therapy. The technical guide provided here, while using representative data from analogous compounds due to the lack of specific public information on this compound, offers a detailed framework for understanding and evaluating compounds of this class. The experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of thrombosis and hemostasis.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Gantofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantofiban is a small-molecule, orally available glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist that was investigated for the prevention of thrombosis. Developed through a collaboration between Merck KGaA and Yamanouchi Pharmaceutical, this compound, also known by its development codes YM337 and EMD 122347, reached Phase II clinical trials before its development was discontinued (B1498344). This guide provides a comprehensive overview of the available technical information regarding the discovery, synthesis, mechanism of action, and the clinical context of this compound's development. Due to the early termination of its development, publicly available data is limited. This document consolidates the known information and provides a framework for understanding its scientific background.

Introduction

Platelet aggregation is a critical step in the formation of thrombi, which are implicated in a variety of cardiovascular diseases, including myocardial infarction and stroke. The final common pathway of platelet aggregation is the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of activated platelets. This understanding led to the development of a class of drugs known as GPIIb/IIIa antagonists, which aim to block this interaction and thereby prevent thrombus formation. While intravenous GPIIb/IIIa antagonists demonstrated clinical efficacy, the development of orally active agents like this compound was pursued to provide a more convenient, long-term therapeutic option.

This compound emerged as a promising candidate due to its high affinity and specificity for the GPIIb/IIIa receptor. This guide will detail the scientific journey of this compound, from its chemical synthesis to its biological evaluation, providing insights into its properties and the broader challenges faced by the class of oral GPIIb/IIIa inhibitors.

Discovery and Synthesis

Chemical Structure and Properties

This compound is a non-peptide small molecule. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C21H29N5O6
Molecular Weight 447.49 g/mol
CAS Number 183547-57-1
IUPAC Name 4-((R)-3-(4-amidinophenyl)-2-oxooxazolidin-5-ylmethyl)piperazine-1-acetic acid ethyl ester
Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthetic approach can be inferred from patents filed for related 1-piperazineacetic acid derivatives, which are potent fibrinogen receptor antagonists. The likely synthetic route involves the preparation of two key intermediates: a substituted oxazolidinone ring and a piperazineacetic acid ester derivative, which are then coupled.

A plausible synthetic pathway is outlined below. This is a generalized scheme based on patent literature for similar compounds and may not represent the exact process used for the industrial-scale synthesis of this compound.

This compound Synthesis Pathway A Substituted Phenylhydrazine (B124118) C Oxazolidinone Intermediate A->C Cyclization B (R)-Glycidyl Butyrate (B1204436) B->C G This compound C->G Coupling D Piperazine F Piperazineacetic Acid Ester D->F Alkylation E Ethyl Bromoacetate (B1195939) E->F F->G

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (General Example based on related compounds):

  • Step 1: Synthesis of the Oxazolidinone Intermediate: A substituted phenylhydrazine is reacted with (R)-glycidyl butyrate in a suitable solvent such as ethanol (B145695) under reflux to form the chiral oxazolidinone ring structure. The product is then isolated and purified by crystallization or chromatography.

  • Step 2: Synthesis of the Piperazineacetic Acid Ester: Piperazine is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction mixture is stirred at room temperature, and the product is extracted and purified.

  • Step 3: Coupling Reaction: The oxazolidinone intermediate is coupled with the piperazineacetic acid ester. This can be achieved by activating the carboxylic acid group of a precursor to the oxazolidinone or by a nucleophilic substitution reaction. The final product, this compound, is then purified to the desired pharmaceutical grade.

Mechanism of Action and In Vitro Studies

This compound acts as a direct and competitive antagonist of the glycoprotein IIb/IIIa receptor. By binding to this receptor, it prevents the binding of fibrinogen and other ligands, such as von Willebrand factor, thereby inhibiting platelet aggregation induced by various agonists like ADP and collagen.

This compound Mechanism of Action cluster_platelet Platelet Surface GPIIb/IIIa GPIIb/IIIa Aggregation Platelet Aggregation GPIIb/IIIa->Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa Binding inhibited This compound This compound This compound->GPIIb/IIIa Binds to and blocks This compound->Aggregation Inhibits

Caption: this compound's mechanism of action on platelet aggregation.

In Vitro Platelet Aggregation Assays

The inhibitory effect of this compound on platelet aggregation would have been a primary determinant of its in vitro potency. Standard laboratory procedures such as light transmission aggregometry (LTA) are used for this purpose.

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Assay Procedure:

    • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Aliquots of the adjusted PRP are placed in an aggregometer cuvette and incubated with various concentrations of this compound or a vehicle control at 37°C.

    • After a short incubation period, a platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen is added to induce aggregation.

    • The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is then calculated.

Preclinical and Clinical Development

Preclinical Studies

Preclinical development for a drug like this compound would have involved a comprehensive series of in vivo studies in various animal models to assess its pharmacokinetics, pharmacodynamics, and toxicology.

Pharmacokinetics: These studies would have determined the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters measured would include:

Pharmacokinetic ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
t1/2 (Half-life) The time required for the concentration of the drug to be reduced by half.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Toxicology: Extensive toxicology studies would have been conducted in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.

Unfortunately, specific quantitative data from these preclinical studies are not publicly available.

Clinical Trials

This compound progressed to Phase II clinical trials for the indication of thrombosis. The development was discontinued at this stage. The reasons for discontinuation have not been publicly detailed, but the challenges faced by other oral GPIIb/IIIa inhibitors provide a likely context.

Challenges with Oral GPIIb/IIIa Inhibitors:

The clinical development of several oral GPIIb/IIIa antagonists was halted due to a combination of factors:

  • Increased Bleeding Risk: Achieving a therapeutic level of platelet inhibition often came with an unacceptable increase in major and minor bleeding events.

  • Lack of Efficacy: In large clinical trials, some oral GPIIb/IIIa inhibitors failed to show a significant benefit over standard antiplatelet therapy (aspirin and/or clopidogrel).

  • Paradoxical Pro-aggregatory Effect: Some studies suggested that at certain concentrations, these drugs could paradoxically activate platelets, potentially increasing the risk of thrombotic events. This was hypothesized to be due to the drug dissociating from the receptor, leaving it in an activated state.

  • Narrow Therapeutic Window: The dose required for efficacy was often very close to the dose that caused significant bleeding, making it difficult to manage patients safely.

It is plausible that the development of this compound was terminated due to one or more of these challenges observed during its Phase II trials.

Conclusion

This compound was a rationally designed oral glycoprotein IIb/IIIa antagonist that represented a significant effort to develop a convenient, long-term antiplatelet therapy. While its development was discontinued, the scientific endeavors behind it contributed to the broader understanding of GPIIb/IIIa receptor pharmacology and the complexities of oral antiplatelet therapy. The lack of detailed public data on this compound underscores the challenges in drug development, where many promising candidates do not reach the market. The lessons learned from the development of this compound and other oral GPIIb/IIIa inhibitors have guided subsequent research into novel antithrombotic agents with improved safety and efficacy profiles.

Visualization of the Drug Development Workflow

This compound Development Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Discovery Target Identification (GPIIb/IIIa) Lead_Gen Lead Generation & Optimization Discovery->Lead_Gen Synthesis Chemical Synthesis Lead_Gen->Synthesis In_Vitro In Vitro Assays (e.g., Platelet Aggregation) Synthesis->In_Vitro In_Vivo In Vivo Animal Studies (PK/PD, Toxicology) In_Vitro->In_Vivo Phase1 Phase I (Safety & PK in Humans) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Discontinuation Development Discontinued Phase2->Discontinuation

Caption: A simplified workflow of this compound's development.

Gantofiban: A Technical Guide to a Glycoprotein IIb/IIIa Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identifiers

Gantofiban is a synthetic organic molecule with a complex structure designed to mimic the Arg-Gly-Asp (RGD) sequence recognized by the GPIIb/IIIa receptor.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name ethyl 2-(4-((R)-3-(4-carbamimidoylphenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetate[1]
CAS Number 183547-57-1[1]
Chemical Formula C21H29N5O6[1]
Molecular Weight 447.49 g/mol [1]
SMILES CCOC(=O)CN1CCN(C[C@@H]2OC(=O)N(c3ccc(cc3)C(=N)N)C2)CC1[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature. However, based on its chemical structure and data from similar oral GPIIb/IIIa antagonists, the following properties are critical for its characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodCitation
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)[2]
Aqueous Solubility Data not availableShake-flask method followed by HPLC or UV-Vis spectroscopy
Solubility in Organic Solvents Soluble in DMSO[1]
pKa Data not availablePotentiometric titration or UV-Vis spectrophotometry[3][4]

Note: The lack of specific data is likely due to the discontinuation of the drug's development. For context, related non-peptide GPIIb/IIIa antagonists are often designed to have sufficient aqueous solubility for oral absorption.

Pharmacological Properties

This compound functions as a competitive antagonist of the GPIIb/IIIa receptor on platelets, thereby inhibiting the final common pathway of platelet aggregation.

Table 3: Pharmacological Properties of this compound

PropertyValueMethodCitation
Mechanism of Action Glycoprotein (B1211001) IIb/IIIa (Integrin αIIbβ3) receptor antagonist
Binding Affinity (IC50/Ki) Data not available for this compound. For the related compound tirofiban, the Kd is ~15 nM.Radioligand Binding Assay[5]
Effect on Platelet Aggregation Inhibits platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin). Specific IC50 values for this compound are not publicly available.Light Transmission Aggregometry (LTA)[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GPIIb/IIIa antagonists like this compound.

Radioligand Binding Assay for GPIIb/IIIa Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the GPIIb/IIIa receptor.

Methodology:

  • Preparation of Platelet Membranes:

    • Isolate human platelets from whole blood by differential centrifugation.

    • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).

    • Lyse the platelets by sonication or freeze-thaw cycles in a hypotonic buffer containing protease inhibitors.

    • Centrifuge the lysate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., Tris-HCl with MgCl2).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, combine the platelet membrane preparation with a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-Tirofiban or [125I]-Fibrinogen).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at room temperature to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membrane-bound radioactivity.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

    • Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

    • Add the test compound (this compound) at various concentrations and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The maximum aggregation is recorded as the percentage change in light transmission relative to PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

  • Data Analysis:

    • Generate dose-response curves by plotting the percentage of platelet aggregation inhibition against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal aggregation response.[6]

Signaling Pathways and Mechanism of Action

This compound exerts its antiplatelet effect by blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor. This prevents the cross-linking of platelets, a critical step in the formation of a thrombus.

Platelet Activation and GPIIb/IIIa "Inside-Out" Signaling

Various agonists initiate intracellular signaling cascades that lead to the conformational activation of the GPIIb/IIIa receptor, a process known as "inside-out" signaling.

Platelet_Activation cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_integrin Integrin Activation Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 ADP ADP P2Y1_12 P2Y1/P2Y12 ADP->P2Y1_12 Collagen Collagen GPVI GPVI Collagen->GPVI Gq Gq PAR1_4->Gq P2Y1_12->Gq Gi Gi P2Y1_12->Gi Syk Syk GPVI->Syk PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Syk->PLC Ca2_mobilization Ca²⁺ Mobilization PLC->Ca2_mobilization PKC_activation PKC Activation PLC->PKC_activation Rap1b Rap1b Activation PI3K->Rap1b Talin_Kindlin Talin/Kindlin Binding Ca2_mobilization->Talin_Kindlin PKC_activation->Talin_Kindlin Rap1b->Talin_Kindlin GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Gantofiban_MoA cluster_extracellular Extracellular Space cluster_receptor Platelet Membrane cluster_outcome Outcome Fibrinogen Fibrinogen GPIIb_IIIa_active Activated GPIIb/IIIa Fibrinogen->GPIIb_IIIa_active Binds This compound This compound This compound->GPIIb_IIIa_active Blocks No_Aggregation Inhibition of Aggregation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Leads to

References

In Vitro Antiplatelet Activity of Gantofiban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa on activated platelets, this compound effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth overview of the in vitro methods used to characterize the antiplatelet activity of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon established methodologies and data from the broader class of GPIIb/IIIa antagonists, particularly tirofiban (B1683177), to provide a comprehensive framework for its in vitro evaluation.

Data Presentation: Quantitative Analysis of GPIIb/IIIa Antagonist Activity

The inhibitory potency of GPIIb/IIIa antagonists is typically quantified by determining the half-maximal inhibitory concentration (IC50) for platelet aggregation induced by various agonists. The following table summarizes representative IC50 values for the related compound tirofiban, which can be considered indicative of the expected potency range for this compound.

AgonistIC50 (nM)
ADP~70[1]
Collagen~200[1]
Thrombin~5000[1]
Note: These values are for tirofiban and serve as a reference for the expected potency of this compound.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro.[2][3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor activating peptide (TRAP).[4]

  • This compound stock solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

b. Method:

  • PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[2]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Incubate at 37°C for 5 minutes with stirring.

    • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes.

    • Add 50 µL of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 10 µM TRAP) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood prp Platelet-Rich Plasma (PRP) blood->prp Centrifuge (Low Speed) ppp Platelet-Poor Plasma (PPP) prp->ppp Centrifuge (High Speed) cuvette PRP in Cuvette prp->cuvette incubation Incubate with this compound cuvette->incubation agonist Add Agonist incubation->agonist measurement Measure Light Transmission agonist->measurement aggregation_curve Aggregation Curve measurement->aggregation_curve ic50 Calculate IC50 aggregation_curve->ic50

Workflow for Light Transmission Aggregometry.
Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets, providing insights into the mechanism of action of antiplatelet agents.[6][7]

a. Materials:

  • Human whole blood collected in 3.2% sodium citrate.

  • Platelet agonists (ADP, collagen, TRAP).

  • This compound stock solution.

  • Fluorescently labeled monoclonal antibodies:

    • Anti-CD62P (P-selectin) to measure alpha-granule secretion.[8][9]

    • PAC-1 to detect the activated conformation of GPIIb/IIIa.[8]

  • Flow cytometer.

b. Method:

  • Sample Preparation: Dilute whole blood 1:10 with a suitable buffer (e.g., Tyrode's buffer).

  • Incubation:

    • To 50 µL of diluted blood, add this compound at various concentrations (or vehicle control) and incubate for 15 minutes at room temperature.

    • Add a platelet agonist (e.g., 20 µM ADP) and incubate for 10 minutes.

    • Add saturating concentrations of fluorescently labeled antibodies (anti-CD62P and PAC-1) and incubate for 20 minutes in the dark.

  • Fixation: Add 1 mL of 1% paraformaldehyde to fix the samples.

  • Data Acquisition and Analysis: Acquire samples on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics. The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined.

G cluster_sample Sample Preparation cluster_treatment Treatment & Staining cluster_analysis Flow Cytometry Analysis blood Whole Blood dilution Dilute Blood blood->dilution This compound Add this compound dilution->this compound agonist Add Agonist This compound->agonist antibodies Add Fluorescent Antibodies agonist->antibodies acquisition Data Acquisition antibodies->acquisition gating Gate Platelet Population acquisition->gating analysis Analyze Marker Expression gating->analysis

Flow Cytometry Experimental Workflow.
Western Blotting for Signaling Proteins

Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of platelet activation, such as Syk and PLCγ2.[5][10]

a. Materials:

  • Washed human platelets.

  • Platelet agonists (e.g., collagen-related peptide - CRP).

  • This compound stock solution.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.

  • Secondary horseradish peroxidase (HRP)-conjugated antibodies.

  • Chemiluminescence detection reagents.

b. Method:

  • Platelet Preparation: Prepare washed platelets from citrated whole blood by centrifugation.

  • Stimulation:

    • Pre-incubate washed platelets with various concentrations of this compound (or vehicle) for 10 minutes at 37°C.

    • Stimulate platelets with an agonist (e.g., 1 µg/mL CRP) for various time points (e.g., 0, 30, 60, 120 seconds).

  • Lysis: Stop the reaction by adding ice-cold lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence imaging system.

  • Data Analysis: Densitometry is used to quantify the phosphorylation levels relative to the total protein.

Signaling Pathway

This compound's primary mechanism of action is the blockade of the GPIIb/IIIa receptor. Upon platelet activation by agonists such as ADP, collagen, or thrombin, a signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This binding is the final common step in platelet aggregation. This compound, by occupying the fibrinogen binding site, prevents this crucial interaction. Key upstream signaling molecules in this pathway include spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), which are involved in the signal transduction from collagen and other agonists.[2][10][11]

G cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonist Agonist (ADP, Collagen, Thrombin) Receptor Receptor Agonist->Receptor Syk Syk Receptor->Syk PLCg2 PLCγ2 Syk->PLCg2 InsideOut Inside-Out Signaling PLCg2->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Aggregation Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIbIIIa_active Blocks Binding

This compound's Mechanism of Action.

References

Gantofiban: A Technical Overview of a Glycoprotein IIb/IIIa Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Gantofiban is a small molecule Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist that was under development by Merck KGaA and Yamanouchi.[1] However, its development was discontinued, and as a result, publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties are limited.[1] This guide provides a comprehensive overview of the core principles of GPIIb/IIIa antagonism, drawing upon data from clinically used drugs in the same class, such as Tirofiban and Eptifibatide, to illustrate the expected pharmacological profile and the experimental methodologies used to characterize such compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction to GPIIb/IIIa Receptor Antagonism

The platelet glycoprotein IIb/IIIa receptor (integrin αIIbβ3) is a crucial mediator of platelet aggregation.[2][3] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor (vWF).[2][4][5] This binding cross-links adjacent platelets, leading to the formation of a platelet plug, a critical step in hemostasis and thrombosis.[2] GPIIb/IIIa antagonists, such as this compound, are designed to competitively inhibit the binding of fibrinogen to this receptor, thereby preventing platelet aggregation and thrombus formation.[1][6]

Pharmacodynamics

The primary pharmacodynamic effect of this compound and other GPIIb/IIIa antagonists is the inhibition of platelet aggregation. This is a concentration-dependent effect that can be measured using various in vitro and ex vivo assays.

In Vitro Platelet Aggregation

Table 1: Representative In Vitro Pharmacodynamic Properties of GPIIb/IIIa Antagonists

ParameterAgonistRepresentative Value (Tirofiban)Assay Method
IC50 (Platelet Aggregation) ADP~37 nmol/L[7]Light Transmission Aggregometry
Collagen-Light Transmission Aggregometry
Receptor Binding Affinity (Kd) Resting Platelets-Radioligand Binding Assay
Activated Platelets15 nM[8]Radioligand Binding Assay

Note: The values presented are for Tirofiban and are intended to be representative of the class of small molecule GPIIb/IIIa antagonists. Specific values for this compound are not publicly available.

Mechanism of Action

This compound, as a GPIIb/IIIa antagonist, directly interferes with the final common pathway of platelet aggregation. The binding of agonists like ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to the activation of the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound is expected to bind to the GPIIb/IIIa receptor, blocking the binding of fibrinogen and thereby preventing the "outside-in" signaling that reinforces platelet activation and aggregation.[9]

cluster_platelet Platelet Agonists Agonists Receptors Receptors Agonists->Receptors Bind Inside_Out_Signaling Inside-Out Signaling Receptors->Inside_Out_Signaling Initiates GPIIb_IIIa_Activation GPIIb/IIIa Activation Inside_Out_Signaling->GPIIb_IIIa_Activation Leads to Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Enables Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation Causes This compound This compound This compound->GPIIb_IIIa_Activation Inhibits

Mechanism of Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of a GPIIb/IIIa antagonist is critical for its clinical utility, influencing the onset and offset of action, as well as the dosing regimen. While specific data for this compound is unavailable, the following table summarizes typical pharmacokinetic parameters for small molecule GPIIb/IIIa antagonists based on data from compounds like Tirofiban.

Table 2: Representative Pharmacokinetic Parameters of Small Molecule GPIIb/IIIa Antagonists

ParameterRepresentative Value (Tirofiban)Significance
Half-life (t½) ~2 hours[10]Determines duration of action and time to reach steady state.
Volume of Distribution (Vd) -Indicates the extent of drug distribution in the body.
Clearance (CL) -Rate at which the drug is removed from the body.
Route of Elimination Primarily renal[10]Important for dose adjustments in patients with renal impairment.
Protein Binding ModerateCan influence the free drug concentration and activity.

Note: These values are for Tirofiban and serve as a general representation for this class of drugs.

Experimental Protocols

The characterization of a GPIIb/IIIa antagonist like this compound involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a gold standard method for assessing platelet function.[11]

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed.[12] Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed and is used as a reference.[12]

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and maintained at 37°C in an aggregometer.

    • A baseline light transmission is established.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.

    • The change in light transmission is recorded over time, generating an aggregation curve.[12]

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission relative to PPP. The IC50 value, the concentration of the antagonist required to inhibit aggregation by 50%, is determined.

Whole_Blood Whole Blood Collection Centrifugation_Low Low-Speed Centrifugation Whole_Blood->Centrifugation_Low PRP Platelet-Rich Plasma (PRP) Centrifugation_Low->PRP Centrifugation_High High-Speed Centrifugation PRP->Centrifugation_High Aggregometer Aggregometer Cuvette (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifugation_High->PPP Add_Agonist Add Agonist (e.g., ADP) Aggregometer->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Data_Analysis Calculate % Aggregation & IC50 Measure_Aggregation->Data_Analysis

Workflow for Light Transmission Aggregometry.
Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kd) of the antagonist for the GPIIb/IIIa receptor.[13][14]

  • Preparation of Platelets: Washed platelets are isolated from whole blood.

  • Assay Procedure:

    • A fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [³H]-Tirofiban or a radiolabeled fibrinogen mimetic) is incubated with the washed platelets.

    • Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.

    • After incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the bound ligand is measured using a scintillation counter.[15]

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.

In Vivo Thrombosis Models

Animal models are essential for evaluating the antithrombotic efficacy of a new compound in a physiological setting.[16][17][18]

  • Model Induction: Thrombosis can be induced in various arterial beds (e.g., carotid, femoral) of animal models (e.g., rats, rabbits, non-human primates) through methods such as:

    • Ferric Chloride (FeCl₃) Injury: Topical application of FeCl₃ to the artery causes endothelial damage and initiates thrombus formation.[17]

    • Mechanical Injury: Endothelial denudation using a catheter or forceps.

  • Treatment and Monitoring: The test compound (e.g., this compound) is administered intravenously before or after the injury. Blood flow in the artery is monitored using a Doppler flow probe to assess the time to vessel occlusion.

  • Data Analysis: The efficacy of the antagonist is determined by its ability to prevent or delay vessel occlusion and to promote reperfusion compared to a control group.

Conclusion

Although the development of this compound was discontinued, its classification as a GPIIb/IIIa receptor antagonist places it within a well-understood class of antiplatelet agents. The pharmacodynamic and pharmacokinetic principles, along with the experimental methodologies outlined in this guide, provide a foundational understanding of how such a compound would be characterized. The data from clinically successful GPIIb/IIIa antagonists like Tirofiban offer valuable insights into the expected profile of this compound. Further research into the specific properties of this compound would require access to proprietary preclinical and early-phase clinical data.

References

Preclinical Development of Gantofiban for Thrombosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Gantofiban is an antithrombotic agent whose clinical development was discontinued (B1498344) during Phase II trials.[1] As such, comprehensive public data from its preclinical development is scarce. This document provides a technical guide based on the established preclinical methodologies and data from analogous Glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) antagonists, such as Tirofiban and Lotrafiban (B1675245), to reconstruct a likely preclinical profile for this compound.

Introduction

This compound is a small molecule, non-peptide antagonist of the platelet GPIIb-IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapy. By blocking the binding of fibrinogen to GPIIb-IIIa, this compound was developed to prevent thrombus formation in acute coronary syndromes and other thrombotic diseases. This guide outlines the typical preclinical data, experimental protocols, and mechanistic pathways that would have been evaluated to support its clinical development.

Mechanism of Action: GPIIb-IIIa Antagonism

This compound, as a GPIIb-IIIa antagonist, directly interferes with platelet aggregation. Upon vascular injury, platelets are activated by various agonists (e.g., ADP, collagen, thrombin), leading to a conformational change in the GPIIb-IIIa receptor. This change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound competitively inhibits this binding, thereby preventing platelet aggregation.

GPIIb-IIIa Antagonism cluster_platelet Platelet Membrane Inactive GPIIb-IIIa Inactive GPIIb-IIIa Active GPIIb-IIIa Active GPIIb-IIIa Inactive GPIIb-IIIa->Active GPIIb-IIIa Platelet Activation Aggregation Aggregation Active GPIIb-IIIa->Aggregation Binds This compound This compound This compound->Active GPIIb-IIIa Blocks Fibrinogen Fibrinogen Fibrinogen->Active GPIIb-IIIa Vascular Injury Vascular Injury Platelet Activation Platelet Activation

Mechanism of this compound's antiplatelet action.

In Vitro Pharmacology

In vitro studies are crucial for determining a drug's potency and selectivity. For a GPIIb-IIIa antagonist like this compound, these would primarily involve platelet aggregation assays.

Experimental Protocol: Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors or relevant animal species.

  • Agonist Induction: Platelet aggregation is induced in PRP by adding standard agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin.

  • This compound Treatment: Different concentrations of this compound are pre-incubated with the PRP before the addition of the agonist.

  • Measurement: Aggregation is measured using a light transmission aggregometer, which detects changes in light transmission as platelets aggregate.

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal aggregation (IC50) is calculated for each agonist.

Representative In Vitro Efficacy Data

The following table summarizes hypothetical IC50 values for this compound, based on data from analogous compounds like Tirofiban.[2]

Agonist (Concentration)This compound IC50 (ng/mL)
ADP (5 µM)~70
Collagen (2 µg/mL)~200
Thrombin (0.5 U/mL)~5000

These values are illustrative and based on published data for similar GPIIb-IIIa antagonists.[2]

In Vivo Pharmacology

In vivo studies in animal models of thrombosis are essential to evaluate the antithrombotic efficacy and potential side effects, such as bleeding time, of a new drug candidate.

Experimental Protocol: Canine Model of Coronary Thrombosis

Objective: To assess the in vivo antithrombotic efficacy of this compound in a model that mimics acute coronary thrombosis.

Methodology:

  • Animal Model: Anesthetized dogs are subjected to electrical injury of the left circumflex coronary artery to induce thrombus formation.

  • Drug Administration: this compound is administered intravenously or orally at various doses.

  • Efficacy Measurement: The primary endpoints are the frequency of coronary occlusion, the size of the resulting thrombus, and the extent of ischemic damage to the left ventricle. Ex vivo platelet aggregation is also measured at different time points.

  • Safety Measurement: Bleeding time is assessed by making a standardized incision and measuring the time to cessation of bleeding.

Representative In Vivo Efficacy and Safety Data

The following table presents hypothetical data for this compound based on preclinical studies of Lotrafiban in a canine model.[3]

This compound DoseInhibition of Ex Vivo Platelet Aggregation (%)Reduction in Coronary Occlusion Frequency (%)Bleeding Time (min)
Vehicle Control002.5
Low Dose (oral)45304.0
High Dose (oral)95808.5
Low Dose (IV)50405.5
High Dose (IV)908510.0

These values are illustrative and based on published data for similar GPIIb-IIIa antagonists.[3]

InVivo_Workflow Animal_Model Canine Coronary Thrombosis Model Drug_Admin This compound Administration (Oral or IV) Animal_Model->Drug_Admin Efficacy Efficacy Assessment - Coronary Occlusion - Thrombus Size - Platelet Aggregation Drug_Admin->Efficacy Safety Safety Assessment - Bleeding Time Drug_Admin->Safety Data_Analysis Data Analysis - Dose-Response Relationship Efficacy->Data_Analysis Safety->Data_Analysis

Workflow for in vivo preclinical evaluation.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while the pharmacodynamic (PD) profile describes what the drug does to the body (the relationship between drug concentration and effect).

Key Pharmacokinetic/Pharmacodynamic Parameters
ParameterDescription
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) The rate at which a drug is removed from the body.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
EC50 The concentration of a drug that gives half of the maximal response.

A key aspect of preclinical development is to establish a clear relationship between the pharmacokinetic profile and the pharmacodynamic effect (e.g., inhibition of platelet aggregation). This relationship helps in determining the optimal dosing regimen for clinical trials.

Conclusion

Although the clinical development of this compound was halted, its preclinical evaluation would have followed a well-established pathway for GPIIb-IIIa antagonists. This would have involved comprehensive in vitro and in vivo studies to characterize its potency, efficacy, and safety profile. The reconstructed data and protocols presented in this guide, based on analogous compounds, provide a representative overview of the necessary preclinical investigations for an antithrombotic agent of this class. The decision to discontinue its development was likely based on findings from Phase I or II clinical trials, which may have revealed issues with efficacy, safety, or a competitive disadvantage compared to other available therapies.

References

The Impact of Glycoprotein IIb/IIIa Antagonism on Platelet Aggregation Pathways: A Technical Guide on Tirofiban

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Gantofiban" yielded insufficient public data to generate a comprehensive technical guide. Therefore, this document focuses on Tirofiban , a well-characterized and clinically significant non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, as a representative agent of this drug class. All data, protocols, and visualizations presented herein pertain to Tirofiban.

Executive Summary

Tirofiban is a highly specific, reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key integrin found on the surface of platelets.[1] By blocking this receptor, Tirofiban effectively inhibits the final common pathway of platelet aggregation, regardless of the initial agonist.[1][2] This guide provides an in-depth overview of the mechanism of action of Tirofiban, its quantitative effects on platelet function, the experimental methodologies used to characterize these effects, and the signaling pathways involved.

Mechanism of Action

Platelet aggregation is a critical process in hemostasis and thrombosis. It is initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, which activate platelets. This activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen.[3][4] Fibrinogen molecules then form bridges between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[1]

Tirofiban, a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.[5] This blockade of the GP IIb/IIIa receptor prevents the cross-linking of platelets and subsequent aggregation.[4]

Quantitative Data on Tirofiban's Effect on Platelet Aggregation

The inhibitory effects of Tirofiban on platelet aggregation have been quantified in various in vitro and ex vivo studies. The following tables summarize key quantitative data.

ParameterAgonistValueReference
IC50 ADP50 ng/mL[6]
Collagen100 ng/mL[6]
Arachidonic AcidNot Specified[2]
U46619Not Specified[2]
EC50 (Binding) -~24 nmol/L[7]
Inhibition ADP>90% at 100 ng/mL[6]
Collagen>90% at 200 ng/mL[6]

Table 1: In Vitro Inhibitory Effects of Tirofiban on Platelet Aggregation

Study PopulationDosing RegimenTime to >90% InhibitionDuration of EffectReference
Patients with Coronary Artery DiseaseHigh-dose bolusWithin 10 minutesPlatelet function returns to near baseline within 4-8 hours post-infusion[3]

Table 2: Ex Vivo Efficacy of Tirofiban

Experimental Protocols

The characterization of Tirofiban's antiplatelet effects relies on a variety of standardized laboratory techniques. The following are detailed protocols for key experiments.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold standard for assessing platelet aggregation in vitro.

Objective: To measure the Tirofiban-mediated inhibition of agonist-induced platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Procedure:

    • PRP is placed in an aggregometer cuvette with a magnetic stir bar and warmed to 37°C.

    • A baseline light transmission is established with the PRP (0% aggregation), and 100% transmission is set with PPP.

    • Tirofiban at various concentrations is added to the PRP and incubated.

    • A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for Tirofiban is calculated.

Flow Cytometry for GP IIb/IIIa Receptor Occupancy

Flow cytometry can be used to assess the binding of Tirofiban to the GP IIb/IIIa receptor on a single-platelet level.

Objective: To quantify the occupancy of GP IIb/IIIa receptors by Tirofiban.

Methodology:

  • Sample Preparation: Whole blood is incubated with varying concentrations of Tirofiban.

  • Staining: A fluorescently labeled monoclonal antibody that recognizes an epitope on the GP IIb/IIIa receptor that is blocked by Tirofiban is added to the blood samples. A second fluorescent antibody that binds to a non-competing site can be used to identify platelets.

  • Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the competing antibody is measured on the platelet population.

  • Data Analysis: A decrease in the fluorescence intensity of the competing antibody indicates binding of Tirofiban to the GP IIb/IIIa receptor. The percentage of receptor occupancy can be calculated based on the reduction in fluorescence compared to a control sample without Tirofiban.

Visualizations of Signaling Pathways and Experimental Workflows

Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation and the point of intervention for Tirofiban.

G cluster_0 Platelet Activation cluster_1 Platelet Aggregation Agonists Agonists (ADP, Thrombin, Collagen) Receptors Surface Receptors (P2Y12, PAR-1, GPVI) Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIbIIIa_inactive Inactive GP IIb/IIIa InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GP IIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking Tirofiban Tirofiban Tirofiban->GPIIbIIIa_active Inhibits

Caption: Tirofiban blocks the active GP IIb/IIIa receptor, preventing fibrinogen binding.

Experimental Workflow for Light Transmission Aggregometry

The following diagram outlines the key steps in performing a Light Transmission Aggregometry experiment to assess the efficacy of Tirofiban.

G start Start: Whole Blood Sample centrifuge1 Low-Speed Centrifugation (200 x g, 15-20 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (2000 x g, 10-15 min) centrifuge1->centrifuge2 incubate Incubate PRP with Tirofiban prp->incubate ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp aggregometer Prepare Aggregometer (Set 0% and 100% Transmission) ppp->aggregometer aggregometer->incubate add_agonist Add Agonist (e.g., ADP, Collagen) incubate->add_agonist measure Measure Light Transmission add_agonist->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for assessing Tirofiban's antiplatelet activity using LTA.

Conclusion

Tirofiban is a potent inhibitor of platelet aggregation that acts by blocking the final common pathway mediated by the GP IIb/IIIa receptor. Its efficacy has been well-documented through in vitro and ex vivo studies employing techniques such as Light Transmission Aggregometry and flow cytometry. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of antiplatelet therapy.

References

The Rationale and Developmental Trajectory of Gantofiban: A Technical Overview of an Oral Glycoprotein IIb/IIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gantofiban, a small molecule, orally bioavailable glycoprotein (B1211001) (GP) IIb/IIIa receptor antagonist, was developed by Merck KGaA as a potential long-term antiplatelet therapy for the secondary prevention of thrombotic events. The rationale for its development was firmly rooted in the unprecedented clinical success of intravenous GPIIb/IIIa inhibitors in acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI). These intravenous agents demonstrated the profound therapeutic benefit of targeting the final common pathway of platelet aggregation. The development of an oral equivalent like this compound was a logical and highly anticipated step to extend these benefits to chronic outpatient settings, addressing the long-term risk of thrombosis in patients with coronary artery disease.

However, the development of this compound and other oral GPIIb/IIIa inhibitors was fraught with challenges. While the underlying scientific principle was sound, the translation from potent intravenous to safe and effective chronic oral therapy proved to be unexpectedly complex. Issues with maintaining a consistent and optimal level of platelet inhibition, coupled with an increased risk of bleeding and a paradoxical increase in mortality observed in large clinical trials for other drugs in the same class, ultimately led to the discontinuation of this compound's development in Phase II clinical trials. This whitepaper provides an in-depth technical guide to the core rationale, mechanism of action, and the typical experimental evaluation pipeline for a drug like this compound, offering insights into this chapter of cardiovascular drug development.

The Scientific Rationale: Extending the Success of Intravenous GPIIb/IIIa Inhibition

The primary rationale for pursuing an oral GPIIb/IIIa inhibitor was the remarkable efficacy of their intravenous counterparts (e.g., Abciximab, Eptifibatide, Tirofiban) in high-risk cardiovascular settings. Platelets play a central role in the pathophysiology of thrombosis and acute coronary syndromes.[1][2] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, and its blockade can prevent thrombus formation regardless of the initial platelet agonist.[3][4]

Intravenous GPIIb/IIIa inhibitors, when used in conjunction with PCI and for the management of ACS, led to a significant reduction in ischemic events.[2] However, their use is limited to the acute, in-hospital setting. The underlying atherosclerotic disease and the prothrombotic state persist long after the acute event, creating a clear medical need for a long-term, orally administered antiplatelet agent with a similar mechanism of action.[3] The development of this compound by Merck KGaA was a direct response to this unmet need, with the goal of providing sustained, high-level platelet inhibition for the secondary prevention of cardiovascular events.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

This compound is a non-peptide mimetic of the Arginine-Glycine-Aspartate (RGD) sequence of fibrinogen. This allows it to competitively and reversibly bind to the GPIIb/IIIa receptor on the surface of platelets, preventing the binding of fibrinogen and von Willebrand factor (vWF). The binding of these ligands is essential for the cross-linking of platelets and the formation of a stable platelet aggregate. By blocking this final, crucial step, this compound was designed to potently inhibit platelet aggregation induced by all known physiological agonists, including ADP, thrombin, collagen, and thromboxane (B8750289) A2.[3][4]

Signaling Pathway of Platelet Aggregation and GPIIb/IIIa Inhibition

GPIIb_IIIa_Signaling_Pathway cluster_vessel_injury Vessel Injury cluster_platelet_activation Platelet Activation cluster_platelet_aggregation Platelet Aggregation Collagen Collagen GPVI GPVI Collagen->GPVI vWF vWF GPIb GPIb vWF->GPIb Inside_Out_Signaling Inside-Out Signaling (PLC, Ca2+) GPVI->Inside_Out_Signaling GPIb->Inside_Out_Signaling Thrombin_Receptor Thrombin Receptor (PAR1) Thrombin_Receptor->Inside_Out_Signaling ADP_Receptor ADP Receptor (P2Y12) ADP_Receptor->Inside_Out_Signaling TXA2_Receptor TXA2 Receptor TXA2_Receptor->Inside_Out_Signaling GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Inside_Out_Signaling->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GPIIb/IIIa GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Platelet_Crosslinking Platelet Cross-linking GPIIb_IIIa_Active->Platelet_Crosslinking Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_Active This compound This compound This compound->GPIIb_IIIa_Active Inhibition Thrombin Thrombin Thrombin->Thrombin_Receptor ADP ADP ADP->ADP_Receptor TXA2 TXA2 TXA2->TXA2_Receptor Drug_Development_Workflow Discovery Discovery Preclinical Preclinical Discovery->Preclinical Lead Optimization Phase_I Phase_I Preclinical->Phase_I IND Submission Phase_II Phase_II Phase_I->Phase_II Safety & Dosing Phase_III Phase_III Phase_II->Phase_III Efficacy Signal Discontinuation Discontinuation Phase_II->Discontinuation Lack of Efficacy/ Safety Concerns Challenges_of_Oral_GPIIb_IIIa_Inhibitors Goal Effective & Safe Oral Antiplatelet Therapy Challenge1 Variable Platelet Inhibition Goal->Challenge1 Challenge2 Narrow Therapeutic Window Goal->Challenge2 Outcome Program Discontinuation Challenge1->Outcome Challenge2->Outcome Challenge3 Increased Mortality Challenge3->Outcome

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gantofiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Gantofiban, a potent glycoprotein (B1211001) IIb/IIIa antagonist. The described synthetic route is a convergent approach, involving the synthesis of key intermediates followed by their coupling and final functional group manipulation to yield the target molecule.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Chiral Oxazolidinone Core: Preparation of the key intermediate, (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one, starting from (R)-epichlorohydrin and 4-nitroaniline.

  • Assembly of the Piperazine (B1678402) Sidechain: Synthesis of ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate by coupling the oxazolidinone core with ethyl piperazin-1-ylacetate.

  • Final Steps - Reduction and Guanidinylation: Reduction of the nitro group to an aniline (B41778), followed by guanidinylation to afford the final this compound product.

The overall synthetic workflow is depicted in the following diagram:

Gantofiban_Synthesis_Workflow cluster_0 Stage 1: Oxazolidinone Core Synthesis cluster_1 Stage 2: Piperazine Sidechain Assembly cluster_2 Stage 3: Final Steps A 4-Nitroaniline C (R)-3-(4-Nitrophenyl)-5-(hydroxymethyl)oxazolidin-2-one A->C Reaction with (R)-glycidol B (R)-Epichlorohydrin B->C Alternative: Ring opening with aniline D (R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one C->D Chlorination (SOCl2) F Ethyl (4-(((R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate D->F Alkylation E Ethyl piperazin-1-ylacetate E->F G Ethyl (4-(((R)-3-(4-aminophenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetate F->G Nitro Reduction (e.g., H2, Pd/C) H This compound G->H Guanidinylation

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Materials and Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of (R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one

This protocol details the synthesis of the key oxazolidinone intermediate.

Step 1.1: Synthesis of (R)-1-chloro-3-(4-nitrophenoxy)propan-2-ol

  • Reaction:

    • To a solution of 4-nitrophenol (B140041) (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 1.2: Synthesis of (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one

  • Reaction:

    • Dissolve (R)-1-chloro-3-(4-nitrophenoxy)propan-2-ol (1.0 eq) in a suitable solvent (e.g., THF).

    • Add a carbamoylating agent such as carbonyldiimidazole (CDI, 1.5 eq).

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Step Reactants Reagents/Solvents Conditions Typical Yield
1.14-Nitrophenol, (R)-EpichlorohydrinNaH, DMF80 °C, 12 h75-85%
1.2(R)-1-chloro-3-(4-nitrophenoxy)propan-2-olCDI, THFReflux, 6 h80-90%

Protocol 2: Synthesis of Ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate

This protocol describes the coupling of the oxazolidinone core with the piperazine sidechain.

  • Reaction:

    • To a solution of (R)-5-(chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one (1.0 eq) in a suitable solvent (e.g., acetonitrile), add ethyl piperazin-1-ylacetate (1.2 eq).

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI).

    • Reflux the reaction mixture for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactants Reagents/Solvents Conditions Typical Yield
(R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-one, Ethyl piperazin-1-ylacetateK₂CO₃, KI, AcetonitrileReflux, 24 h70-80%

Protocol 3: Synthesis of this compound

This protocol details the final steps of the synthesis: nitro reduction and guanidinylation.

Step 3.1: Reduction of the Nitro Group

  • Reaction:

    • Dissolve ethyl (4-(( (R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetate (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which is often used in the next step without further purification.

Step 3.2: Guanidinylation

  • Reaction:

    • Dissolve the crude aniline from the previous step (1.0 eq) in a suitable solvent (e.g., DMF).

    • Add a guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected this compound.

    • Deprotect the Boc groups using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • After deprotection, concentrate the reaction mixture and purify the final product, this compound, by preparative HPLC or crystallization.

Step Reactants Reagents/Solvents Conditions Typical Yield (over 2 steps)
3.1Nitro-intermediateH₂, 10% Pd/C, EthanolRT, H₂ atmosphere~95% (crude)
3.2Aniline-intermediateN,N'-di-Boc-1H-pyrazole-1-carboxamidine, DIPEA, DMF; then TFA, DCMRT, 12-24 h; then RT, 2 h50-60%

III. Data Presentation

Summary of Key Intermediates and Final Product

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
(R)-5-(Chloromethyl)-3-(4-nitrophenyl)oxazolidin-2-oneC₁₀H₉ClN₂O₄256.64Pale yellow solid
Ethyl (4-(((R)-2-oxo-3-(4-nitrophenyl)oxazolidin-5-yl)methyl)piperazin-1-yl)acetateC₁₉H₂₄N₄O₆420.42Yellow oil
Ethyl (4-(((R)-3-(4-aminophenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetateC₁₉H₂₆N₄O₄390.44Off-white solid
This compoundC₂₀H₂₉N₇O₄447.49White solid

IV. Visualizations

Logical Relationship of Synthetic Stages

Logical_Flow Start Starting Materials (4-Nitroaniline, (R)-Epichlorohydrin, Ethyl piperazin-1-ylacetate) Stage1 Synthesis of Oxazolidinone Core Start->Stage1 Stage2 Coupling with Piperazine Sidechain Start->Stage2 Stage1->Stage2 Stage3 Nitro Reduction Stage2->Stage3 Stage4 Guanidinylation Stage3->Stage4 End This compound Stage4->End

Caption: Logical flow of the this compound synthesis.

Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar transformations. Actual laboratory results may vary. It is essential to perform all experiments with appropriate safety precautions in a well-ventilated fume hood. This document is intended for informational purposes for qualified researchers and does not constitute a validation of the described methods. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Application Notes and Protocols for Measuring the Binding Affinity of Gantofiban to GPIIb/IIIa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the binding affinity of Gantofiban, a selective, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The protocols described herein are essential for characterizing the potency and kinetics of this compound's interaction with its target, which is crucial for its development as an antiplatelet therapeutic agent. The primary techniques covered are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

I. Introduction to GPIIb/IIIa and this compound

The GPIIb/IIIa receptor is a key mediator of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen.[1][2] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[2] this compound is designed to competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation.[3] Accurate measurement of this compound's binding affinity to GPIIb/IIIa is fundamental to understanding its pharmacological profile.

II. Quantitative Binding Affinity Data

CompoundAssay MethodParameterValue (nM)Conditions
Tirofiban Radioligand BindingKd15Purified GPIIb/IIIa[4][5]
Platelet AggregationIC50~37-[6]
Radioligand BindingKd (Activated)5Activated Platelets[7]
Radioligand BindingKd (Resting)620Resting Platelets[7]
Eptifibatide Radioligand BindingKd120Purified GPIIb/IIIa[4][5]
Platelet AggregationIC5063 ± 341 mmol/L Calcium[4]
Platelet AggregationIC508.7 ± 1.250 µmol/L Calcium[4]
Abciximab Radioligand BindingKd5Purified GPIIb/IIIa[4]

III. Experimental Protocols

Here, we provide detailed protocols for three robust methods to determine the binding affinity of this compound to GPIIb/IIIa.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[8]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Prepare Purified GPIIb/IIIa activate_chip Activate Sensor Chip Surface (e.g., EDC/NHS) prep_protein->activate_chip prep_this compound Prepare this compound Solutions inject_this compound Inject this compound Solutions (Association) prep_this compound->inject_this compound prep_buffer Prepare Running Buffer prep_buffer->activate_chip prep_buffer->inject_this compound inject_buffer Inject Running Buffer (Dissociation) prep_buffer->inject_buffer immobilize Immobilize GPIIb/IIIa onto Sensor Chip activate_chip->immobilize deactivate Deactivate Excess Active Groups (Ethanolamine) immobilize->deactivate deactivate->inject_this compound inject_this compound->inject_buffer regenerate Regenerate Sensor Surface inject_buffer->regenerate fit_data Fit Sensorgram Data to Kinetic Model inject_buffer->fit_data regenerate->inject_this compound Next Cycle calculate_params Calculate kon, koff, and KD fit_data->calculate_params

Caption: Workflow for measuring this compound-GPIIb/IIIa binding affinity using SPR.

Protocol:

  • Reagent Preparation:

    • GPIIb/IIIa: Purified human GPIIb/IIIa receptor.

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution in running buffer.

    • Running Buffer: A suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

  • GPIIb/IIIa Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Inject the purified GPIIb/IIIa solution over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Binding Measurement:

    • Inject a series of this compound concentrations over the immobilized GPIIb/IIIa surface, followed by a dissociation phase with running buffer.[9]

    • Include a buffer blank injection for double referencing.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]

ITC_Workflow cluster_prep Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Purified GPIIb/IIIa in Dialysis Buffer load_cell Load GPIIb/IIIa into Sample Cell prep_protein->load_cell prep_this compound Prepare this compound in Final Dialysate load_syringe Load this compound into Titration Syringe prep_this compound->load_syringe degas Degas Both Solutions degas->load_cell degas->load_syringe equilibrate Equilibrate at Desired Temperature load_cell->equilibrate load_syringe->equilibrate inject Perform Serial Injections of this compound into GPIIb/IIIa equilibrate->inject record_heat Record Heat Change After Each Injection inject->record_heat record_heat->inject Next Injection integrate_peaks Integrate Raw Data Peaks record_heat->integrate_peaks fit_isotherm Fit Integrated Data to a Binding Isotherm Model integrate_peaks->fit_isotherm determine_params Determine KD, n, ΔH, and ΔS fit_isotherm->determine_params

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Reagent Preparation:

    • Receptor Source: Prepare membranes from washed human platelets.

    • Radioligand: A suitable radiolabeled GPIIb/IIIa antagonist (e.g., [3H]-Tirofiban or a custom-synthesized radiolabeled this compound).

    • Unlabeled Ligand: Prepare a serial dilution of this compound.

  • Competition Binding Assay:

    • In a multi-well plate, incubate the platelet membranes with a fixed concentration of the radioligand and varying concentrations of this compound. [11] * Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled antagonist).

    • Allow the reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. [11] * Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]

IV. GPIIb/IIIa Signaling Pathway

The binding of an antagonist like this compound to GPIIb/IIIa blocks the "outside-in" signaling that normally occurs upon ligand binding, which is essential for full platelet activation and cytoskeletal reorganization.

GPIIb/IIIa Signaling Pathway Diagram

GPIIbIIIa_Signaling cluster_activation Platelet Activation (Inside-Out Signaling) cluster_aggregation Platelet Aggregation (Outside-In Signaling) Agonists Agonists (ADP, Thrombin, Collagen) Receptors GPCRs, GPVI Agonists->Receptors Signaling_Cascade Intracellular Signaling Cascade (e.g., IP3/DAG) Receptors->Signaling_Cascade GPIIbIIIa_Inactive Inactive GPIIb/IIIa Signaling_Cascade->GPIIbIIIa_Inactive GPIIbIIIa_Active Active GPIIb/IIIa GPIIbIIIa_Inactive->GPIIbIIIa_Active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_Active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Outside_In Outside-In Signaling (Cytoskeletal Reorganization) Aggregation->Outside_In This compound This compound This compound->GPIIbIIIa_Active Blocks Binding

Caption: Simplified GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

By following these detailed protocols, researchers can accurately and reliably determine the binding affinity and kinetics of this compound to the GPIIb/IIIa receptor, providing critical data for its preclinical and clinical development.

References

Application of Gantofiban in Animal Models of Thrombosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a small molecule, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb-IIIa) receptor.[1] The GPIIb-IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation. By blocking this receptor, this compound inhibits platelet aggregation and has been investigated for its potential as an antithrombotic agent. Although the clinical development of this compound was discontinued, the methodologies for evaluating such compounds in preclinical animal models remain highly relevant for the development of new antithrombotic therapies.[1]

These application notes provide a detailed overview of the experimental protocols and animal models that are applicable for assessing the efficacy and mechanism of action of GPIIb-IIIa antagonists like this compound.

Mechanism of Action: GPIIb-IIIa Receptor Antagonism

The primary mechanism of action for this compound is the inhibition of the GPIIb-IIIa receptor on the surface of platelets.[1] In response to various agonists (e.g., thrombin, ADP, collagen), platelets become activated, leading to a conformational change in the GPIIb-IIIa receptor. This change enables the receptor to bind to fibrinogen and von Willebrand factor (vWF), which in turn cross-links adjacent platelets, leading to platelet aggregation and the formation of a thrombus. This compound, as a competitive antagonist, binds to the GPIIb-IIIa receptor, preventing the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[2][3]

GPIIb_IIIa_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Platelet_Activation Platelet Activation PAR1->Platelet_Activation P2Y12->Platelet_Activation GPVI->Platelet_Activation GPIIb_IIIa_Inactive GPIIb/IIIa (Inactive) Platelet_Activation->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active GPIIb/IIIa (Active) GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Aggregation Platelet Aggregation GPIIb_IIIa_Active->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Aggregation Cross-links This compound This compound This compound->GPIIb_IIIa_Active Inhibits Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Surgery) Start->Animal_Prep Group_Assignment Random Group Assignment (Vehicle, this compound Doses) Animal_Prep->Group_Assignment Drug_Admin Drug Administration Group_Assignment->Drug_Admin Thrombosis_Induction Thrombosis Induction (e.g., FeCl3, Ligation) Drug_Admin->Thrombosis_Induction Monitoring Real-time Monitoring (Blood Flow, Patency) Thrombosis_Induction->Monitoring Endpoint_Analysis Endpoint Analysis (Thrombus Weight, Bleeding Time) Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion End End Conclusion->End

References

Application Notes and Protocols for Evaluating Gantofiban Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantofiban is a small molecule antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor is crucial for platelet aggregation, the final common pathway in thrombus formation. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen, which then cross-links adjacent platelets.[3][4] By blocking the fibrinogen binding site on the GPIIb/IIIa receptor, this compound effectively inhibits platelet aggregation and thrombus formation.[1][5]

These application notes provide detailed protocols for three key cell-based assays to evaluate the in vitro efficacy of this compound:

  • Platelet Aggregation Assay using Light Transmission Aggregometry (LTA) to measure the functional consequence of GPIIb/IIIa inhibition.

  • Flow Cytometry Assay for GPIIb/IIIa Receptor Occupancy to quantify the binding of this compound to its target.

  • Platelet Adhesion Assay to assess the inhibition of platelet attachment to a fibrinogen-coated surface.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function.[6] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Signaling Pathway of Platelet Aggregation

G cluster_activation Platelet Activation cluster_gpiibiiia GPIIb/IIIa Activation cluster_aggregation Platelet Aggregation Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Receptor Agonist->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling GPIIb_IIIa_inactive Inactive GPIIb/IIIa Signaling->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

Caption: Signaling pathway of agonist-induced platelet aggregation and its inhibition by this compound.

Experimental Protocol

a. Materials

  • Whole blood from healthy, consenting donors (drug-free for at least 10 days)

  • 3.2% Sodium Citrate (B86180) anticoagulant tubes

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Platelet Aggregometer

  • Clinical centrifuge

b. Method

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood in 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[7]

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[7]

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[5]

  • Assay Procedure:

    • Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP if necessary.

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 5 µL of this compound solution at various concentrations (or vehicle control) to the PRP.

    • Incubate for 5-10 minutes at 37°C with stirring.[5]

    • Calibrate the aggregometer: set 0% aggregation with the PRP sample and 100% aggregation with PPP.[7][8]

    • Initiate aggregation by adding 50 µL of a platelet agonist (e.g., 20 µM ADP).[2]

    • Record the change in light transmission for 5-10 minutes.[5]

c. Data Analysis

  • Determine the maximum percentage of aggregation for each this compound concentration.

  • Calculate the percentage inhibition relative to the vehicle control.

  • Plot the percentage inhibition against this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[9]

Data Presentation

Table 1: Inhibition of ADP-induced Platelet Aggregation by this compound (Example Data)

This compound (nM)Mean Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle)85.24.10.0
1072.53.814.9
3055.14.535.3
10031.83.262.7
30012.32.585.6
10005.61.893.4

Note: This is example data. Actual results may vary.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

This assay quantifies the binding of this compound to the GPIIb/IIIa receptor on the platelet surface, providing a direct measure of target engagement.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis cluster_result Result Blood Whole Blood This compound Incubate with This compound Blood->this compound Antibody Add Fluorescently-labeled Anti-GPIIb/IIIa Antibody (competitive binding) This compound->Antibody Flow Acquire on Flow Cytometer Antibody->Flow Data Analyze Data (Median Fluorescence Intensity) Flow->Data RO Calculate Receptor Occupancy (%) Data->RO

Caption: Workflow for determining GPIIb/IIIa receptor occupancy by this compound using flow cytometry.

Experimental Protocol

a. Materials

  • Whole blood (3.2% sodium citrate anticoagulant)

  • This compound stock solution

  • FITC-conjugated anti-human CD41/CD61 (GPIIb/IIIa) antibody (or a ligand-mimetic antibody like PAC-1)

  • Phosphate Buffered Saline (PBS) with 0.5% Bovine Serum Albumin (BSA) (Staining Buffer)

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

b. Method

  • Sample Preparation:

    • Dilute whole blood 1:10 in PBS.

    • Aliquot 100 µL of diluted blood into flow cytometry tubes.

    • Add this compound at various concentrations to the tubes and incubate for 15 minutes at room temperature. Include a vehicle control.

  • Staining:

    • Add a pre-titrated optimal concentration of FITC-conjugated anti-GPIIb/IIIa antibody to each tube.

    • Incubate for 30 minutes at room temperature in the dark.[10][11]

  • Wash and Fixation:

    • Add 2 mL of Staining Buffer to each tube, vortex gently, and centrifuge at 300 x g for 5 minutes.[10]

    • Discard the supernatant and repeat the wash step.

    • Resuspend the cell pellet in 500 µL of fixation buffer.

  • Data Acquisition:

    • Acquire samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

    • Record the median fluorescence intensity (MFI) of the FITC signal for each sample.

c. Data Analysis

  • Calculate the percentage of receptor occupancy for each this compound concentration using the following formula: % Receptor Occupancy = [1 - (MFI with this compound / MFI of vehicle control)] x 100

Data Presentation

Table 2: GPIIb/IIIa Receptor Occupancy by this compound (Example Data)

This compound (nM)Median Fluorescence Intensity (MFI)Standard Deviation% Receptor Occupancy
0 (Vehicle)15,2348760.0
1011,89075422.0
307,61762150.0
1003,35143278.0
3001,21921092.0
100060911596.0

Note: This is example data. Actual results may vary.

Platelet Adhesion Assay

This assay evaluates the ability of this compound to prevent platelets from adhering to a surface coated with fibrinogen, a key ligand for GPIIb/IIIa.

Experimental Workflow

G Coat Coat plate with Fibrinogen Block Block with BSA Coat->Block Incubate Add Platelets to Wells Incubate 30-90 min Block->Incubate Prepare Prepare Platelet Suspension +/- this compound Prepare->Incubate Wash Wash to remove non-adherent platelets Incubate->Wash Lyse Lyse adherent platelets and add fluorescent dye Wash->Lyse Read Read Fluorescence Lyse->Read

Caption: Workflow for the platelet adhesion assay to evaluate this compound efficacy.

Experimental Protocol

a. Materials

  • 48-well or 96-well tissue culture plates

  • Fibrinogen solution (e.g., 50 µg/mL in PBS)[12]

  • Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS)

  • Washed platelets (prepared from PRP)

  • This compound stock solution

  • Fluorescent dye (e.g., Calcein-AM or CyQuant® GR Dye)

  • Lysis buffer

  • Fluorescence plate reader

b. Method

  • Plate Coating:

    • Add 100 µL of fibrinogen solution to each well and incubate for 1 hour at 37°C or overnight at 4°C.[13]

    • Aspirate the fibrinogen solution and wash the wells twice with PBS.

    • Block non-specific binding by adding 200 µL of BSA solution and incubating for 1 hour at 37°C.[12]

    • Wash the wells twice with PBS.

  • Adhesion Assay:

    • Prepare a suspension of washed platelets (e.g., 2 x 10⁷ cells/mL) in a suitable buffer.

    • Pre-incubate the platelet suspension with various concentrations of this compound (or vehicle control) for 15 minutes at room temperature.

    • Add 100 µL of the platelet suspension to each fibrinogen-coated well.

    • Incubate for 30-90 minutes at 37°C.[4]

    • Carefully aspirate the medium and gently wash the wells 3-4 times with PBS to remove non-adherent platelets.[4]

  • Quantification:

    • Add 100 µL of lysis buffer containing a fluorescent dye (e.g., CyQuant® GR) to each well.[4]

    • Incubate for 20 minutes at room temperature with gentle shaking.[4]

    • Transfer the lysate to a black microplate and measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 480/520 nm for CyQuant® GR).[4]

c. Data Analysis

  • Subtract the background fluorescence (from wells with no platelets).

  • Calculate the percentage inhibition of adhesion for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against this compound concentration to determine the IC50 value.

Data Presentation

Table 3: Inhibition of Platelet Adhesion to Fibrinogen by this compound (Example Data)

This compound (nM)Relative Fluorescence Units (RFU)Standard Deviation% Inhibition
0 (Vehicle)9,8765430.0
108,12349817.8
305,99841239.3
1002,87635470.9
30098718790.0
10004569895.4

Note: This is example data. Actual results may vary.

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the in vitro efficacy of this compound. Light transmission aggregometry offers a functional assessment of its antiplatelet activity, flow cytometry provides a quantitative measure of target engagement, and the platelet adhesion assay confirms its mechanism of action by blocking ligand binding to the GPIIb/IIIa receptor. Together, these methods are essential tools for the preclinical characterization and development of this compound and other GPIIb/IIIa inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Gantofiban

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with Gantofiban in in vitro experiments. The following information is designed to offer a structured approach to effectively dissolve and utilize this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound based on its chemical structure?

  • Piperazine (B1678402) Moiety : The piperazine group is a six-membered ring containing two nitrogen atoms. Generally, this functional group is basic and tends to increase the aqueous solubility of a molecule, especially at acidic pH where the nitrogen atoms can be protonated.[1][2][3]

  • Oxazolidinone Moiety : Oxazolidinone derivatives, on the other hand, are often characterized by poor water solubility.[4][5]

Given these opposing characteristics, this compound's solubility is likely to be pH-dependent and may be limited in neutral aqueous buffers. It is anticipated to have better solubility in acidic conditions and in organic solvents.

Q2: I am observing precipitation when I add this compound to my aqueous buffer for a cell-based assay. What is the recommended procedure to dissolve it?

A2: When a compound precipitates in an aqueous medium, the standard approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your final assay medium. This method helps to overcome kinetic solubility limits.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended starting solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.

  • Ethanol: Can be an alternative, but it is generally more cytotoxic to cells than DMSO.

  • Dimethylformamide (DMF): Another option, but like ethanol, it can have higher cytotoxicity compared to DMSO.

It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Q3: My this compound has dissolved in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound is not soluble in the final aqueous environment. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your specific cell type (generally below 0.1%).

  • Use a Co-solvent: In some cases, a combination of solvents can improve solubility.

  • Gentle Warming: Pre-warming your aqueous medium to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.

  • pH Adjustment: Since this compound contains a basic piperazine moiety, its solubility is likely to be higher at a lower pH. If your experimental conditions allow, you could try to dissolve it in a slightly acidic buffer before further dilution.

Q4: What type of in vitro assays are typically used for this compound, and are there any specific considerations for these assays?

A4: As a Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, this compound's primary in vitro application is in platelet aggregation assays.[6][7][8] These assays measure the ability of platelets to clump together after stimulation by an agonist.

Key Considerations for Platelet Aggregation Assays:

  • Platelet Source: Platelet-rich plasma (PRP) is commonly used.[6][8]

  • Agonists: Common agonists to induce platelet aggregation include adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin receptor activator peptide (TRAP).[9]

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on platelet function.

Data Presentation

The following table provides a general guide to common solvents for preparing stock solutions of compounds with limited aqueous solubility for use in in vitro assays.

SolventAbbreviationTypical Stock ConcentrationRecommended Final Concentration in MediaNotes
Dimethyl sulfoxideDMSO10-50 mM≤ 0.1%The most common and preferred solvent for initial testing due to its high dissolving power and relatively low cytotoxicity at low concentrations.
EthanolEtOH10-50 mM≤ 0.5%Can be more cytotoxic than DMSO. Some cell types are more sensitive.
DimethylformamideDMF10-50 mM≤ 0.1%Similar to DMSO but can be more toxic.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 447.49 g/mol , dissolve 1 mg in 223.5 µL of DMSO).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Platelet Aggregation Assay
  • Pre-warm Medium: Pre-warm the platelet-rich plasma (PRP) or your aqueous buffer to 37°C.[6]

  • Serial Dilution (if necessary): If high concentrations of the DMSO stock are causing precipitation, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: While gently vortexing the pre-warmed PRP, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. The final DMSO concentration should ideally be ≤0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed PRP.

  • Incubation: Incubate the PRP with this compound or vehicle control for the desired time (e.g., 5-15 minutes) at 37°C before adding the platelet agonist.[6]

Mandatory Visualization

Gantofiban_MOA cluster_platelet Platelet Surface GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) Activated_GPIIb_IIIa GPIIb/IIIa Receptor (Active) GPIIb_IIIa->Activated_GPIIb_IIIa Aggregation Platelet Aggregation Activated_GPIIb_IIIa->Aggregation Binds No_Aggregation Inhibition of Aggregation Activated_GPIIb_IIIa->No_Aggregation Agonist Platelet Agonist (e.g., ADP, Thrombin) Agonist->GPIIb_IIIa Activates Fibrinogen Fibrinogen Fibrinogen->Aggregation This compound This compound This compound->Activated_GPIIb_IIIa Blocks This compound->No_Aggregation

References

Technical Support Center: Troubleshooting Gantofiban Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering stability issues with Gantofiban in solution. The following information is curated to address common experimental challenges and is presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What are the possible causes and how can I resolve this?

A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, primarily related to solubility and storage conditions.

  • Poor Solubility: this compound has limited aqueous solubility. If the concentration in your aqueous buffer exceeds its solubility limit, precipitation will occur.

  • Solvent Choice: While soluble in DMSO, subsequent dilution into aqueous buffers can cause it to crash out of solution if not performed correctly.

  • Temperature Effects: Decreased temperature can lower the solubility of this compound, leading to precipitation.

  • pH Influence: The pH of the solution can significantly impact the ionization state and, consequently, the solubility of this compound.

Troubleshooting Steps:

  • Verify Concentration: Ensure the intended concentration is within the known solubility limits of this compound in your specific solvent system.

  • Optimize Solvent System: Prepare a high-concentration stock solution in 100% DMSO. For aqueous experimental solutions, dilute the DMSO stock solution dropwise while vigorously vortexing the aqueous buffer to ensure rapid dispersion. The final concentration of DMSO in the aqueous solution should be kept as low as possible to avoid solvent effects in your experiment, typically below 1%.

  • Control Temperature: Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use if stored cold. Avoid freeze-thaw cycles where possible.

  • Adjust pH: Evaluate the solubility of this compound at different pH values to determine the optimal pH range for your experiments. Buffering the solution can help maintain a stable pH.

Q2: I suspect my this compound solution is degrading over time. What are the common degradation pathways and how can I minimize them?

A2: Degradation of this compound in solution is likely to occur via hydrolysis or oxidation, given its chemical structure containing piperazine (B1678402) and oxazolidinone moieties.

  • Hydrolysis: The oxazolidinone ring and the ester group are susceptible to hydrolysis, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures.

  • Oxidation: The piperazine ring can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution can accelerate this process.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.

Preventative Measures:

  • pH Control: Prepare solutions in a buffer system that maintains a pH where this compound exhibits maximum stability, generally recommended to be between pH 4 and 8 for many drugs.[1][2]

  • Temperature and Light Protection: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Use of Antioxidants: For long-term storage or if oxidation is a concern, consider adding antioxidants to the formulation.[5]

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Guide 1: Investigating this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound solutions.

Workflow for Investigating Precipitation:

G cluster_observe Observation cluster_diagnose Diagnosis cluster_resolve Resolution observe Precipitation or Cloudiness Observed check_conc Is concentration too high? observe->check_conc check_solvent Is the solvent system appropriate? check_conc->check_solvent No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_temp Was the solution exposed to low temperatures? check_solvent->check_temp Yes optimize_solvent Optimize Solvent System (e.g., co-solvents) check_solvent->optimize_solvent No check_ph Is the pH of the solution optimal? check_temp->check_ph No control_temp Maintain at Room Temperature check_temp->control_temp Yes check_ph->observe Yes adjust_ph Adjust pH and use a buffer check_ph->adjust_ph No

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Assessing this compound Degradation

This guide outlines a process for identifying and mitigating the degradation of this compound in solution.

Potential Degradation Pathways of this compound:

G This compound This compound Hydrolysis Hydrolysis (Oxazolidinone/Ester) This compound->Hydrolysis Oxidation Oxidation (Piperazine Ring) This compound->Oxidation Photodegradation Photodegradation (UV Exposure) This compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for preparing a stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate this compound powder to room temperature.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.[3]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in solution using HPLC. A stability-indicating method should be developed and validated to separate this compound from its potential degradation products.[6][7][8][9][10]

Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of any degradation products.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a pH-adjusting modifier like formic acid or ammonium (B1175870) acetate)

  • This compound reference standard

  • Prepared this compound solutions for stability testing

  • Incubators or environmental chambers for controlled temperature and humidity storage

Procedure:

  • Method Development: Develop an HPLC method capable of separating this compound from potential impurities and degradation products. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature. Forced degradation studies are instrumental in this phase.[11][12][13][14]

  • Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the HPLC method, subject this compound solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid and solution).

    • Photostability: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Stability Study Setup:

    • Prepare multiple, identical samples of your this compound solution.

    • Store the samples under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

    • Establish a time-point schedule for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor the increase in the peak areas of any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureLight Protection
Stock SolutionDMSO1-10 mM-20°C or -80°CAmber Vials
Working SolutionAqueous Buffer<100 µM2-8°C (short-term)Required

Table 2: Example Data from a Hypothetical this compound Stability Study at 37°C

Time (hours)This compound Remaining (%)Degradation Product 1 (Peak Area)Degradation Product 2 (Peak Area)
0100.000
298.51500500
496.232001100
892.168002300
2475.8210007500
4855.34150015200

References

Gantofiban Phase II Clinical Trial Failure: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, understanding the reasons behind clinical trial failures is paramount for informing future research and development strategies. This technical guide provides a detailed analysis of the probable causes for the discontinuation of Gantofiban, an oral glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, during its Phase II clinical trials for thrombosis.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for this compound?

A1: this compound is a small molecule designed as a competitive antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation. By blocking the binding of fibrinogen to this receptor, this compound was intended to prevent platelet aggregation and, consequently, thrombus formation.

Q2: Why was this compound's development discontinued (B1498344) in Phase II?

A2: While specific trial data for this compound is not publicly available, its discontinuation in May 2004 aligns with a broader trend of failures among oral GPIIb/IIIa inhibitors in the early 2000s. The primary reasons for the failure of this drug class, and likely this compound, were a combination of insufficient efficacy and an increased risk of bleeding.[1][2][3][4]

Q3: Was there evidence of a lack of efficacy for this class of drugs?

A3: Yes, large Phase III trials of other oral GPIIb/IIIa inhibitors, such as Orbofiban, Sibrafiban, and Xemilofiban, failed to show a significant benefit in preventing recurrent cardiac events compared to standard therapies like aspirin.[1][2] In some cases, there was even a trend towards worse outcomes in the treatment group.

Q4: What were the primary safety concerns with oral GPIIb/IIIa inhibitors?

A4: The most significant safety concern was an increased risk of bleeding.[1][3] This was a consistent finding across multiple trials of different oral GPIIb/IIIa inhibitors. The therapeutic window for these drugs appeared to be very narrow, with doses high enough to inhibit platelet aggregation also leading to unacceptable bleeding complications.

Q5: Were there any other unexpected adverse effects observed with this drug class?

A5: Paradoxically, some studies of oral GPIIb/IIIa inhibitors suggested a potential pro-aggregatory, or pro-thrombotic, effect.[1][4] One hypothesis is that intermittent or incomplete receptor blockade by the oral agent could lead to a conformational change in the GPIIb/IIIa receptor, leaving it in an activated state and paradoxically increasing the risk of thrombosis.[1]

Troubleshooting Guide for Similar Research

Issue: Observing a lack of efficacy despite in vitro platelet inhibition.

  • Possible Cause: Inconsistent plasma drug concentrations. Oral administration can lead to variability in absorption and metabolism, resulting in periods of sub-therapeutic drug levels that are insufficient to prevent thrombosis.

  • Troubleshooting Step: Implement rigorous pharmacokinetic and pharmacodynamic (PK/PD) monitoring in your experimental design to correlate drug exposure with platelet inhibition levels over time.

Issue: Increased bleeding events in preclinical models.

  • Possible Cause: Overly potent and sustained platelet inhibition. Unlike intravenous agents that can be quickly discontinued, the long half-life of some oral inhibitors can lead to prolonged bleeding risk.

  • Troubleshooting Step: Evaluate different dosing regimens, including lower doses or intermittent dosing, to find a balance between anti-platelet effect and bleeding risk. Consider co-administration with agents that can mitigate bleeding.

Issue: Evidence of paradoxical platelet activation.

  • Possible Cause: Partial receptor occupancy. Low drug concentrations may only partially block GPIIb/IIIa receptors, potentially inducing a conformational change that primes platelets for aggregation.

  • Troubleshooting Step: Utilize flow cytometry or other sensitive assays to assess the activation state of platelets at various drug concentrations. Investigate the binding kinetics of the inhibitor to the receptor.

Data Presentation

Due to the discontinuation of this compound in Phase II, specific quantitative data from its clinical trials were not publicly released. However, the table below summarizes the general outcomes for the class of oral GPIIb/IIIa inhibitors based on published trials of other agents in this class.

Outcome MeasureOral GPIIb/IIIa InhibitorsControl (Aspirin/Placebo)General Finding
Efficacy
Primary Endpoint (e.g., Death, MI)No significant differenceNo significant differenceLack of superior efficacy over standard of care.[2]
Safety
Major BleedingIncreased incidenceLower incidenceConsistently higher risk of bleeding complications.[1][3]
MortalityIn some trials, a trend towards increased mortalityLower mortalityConcerns about potential for harm.[2]

Experimental Protocols

Detailed protocols for the this compound Phase II trials are not available. However, a generalized protocol for a Phase II study of an oral antiplatelet agent in a thrombosis-related indication would typically include the following:

Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., aspirin) controlled trial.

Patient Population: Patients with a recent history of thrombotic events, such as acute coronary syndrome or deep vein thrombosis.

Key Inclusion Criteria:

  • Age 18-75 years.

  • Confirmed diagnosis of the target thrombotic condition.

  • Willingness to provide informed consent.

Key Exclusion Criteria:

  • High risk of bleeding.

  • Recent major surgery or trauma.

  • Severe renal or hepatic impairment.

  • Concomitant use of other potent antiplatelet or anticoagulant medications beyond the standard of care.

Treatment Arms:

  • This compound (various doses) + standard of care.

  • Placebo or Active Comparator + standard of care.

Primary Endpoints:

  • Efficacy: Incidence of a composite endpoint including death, myocardial infarction, stroke, or recurrent venous thromboembolism.

  • Safety: Incidence of major and minor bleeding events as defined by a standardized scale (e.g., TIMI or GUSTO bleeding scales).

Secondary Endpoints:

  • Pharmacokinetic profiling.

  • Pharmacodynamic assessment of platelet inhibition (e.g., light transmission aggregometry).

  • Incidence of other adverse events.

Visualizations

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet GPIIb_IIIa GPIIb/IIIa Receptor (Inactive) Activated_GPIIb_IIIa GPIIb/IIIa Receptor (Active) GPIIb_IIIa->Activated_GPIIb_IIIa Conformational Change Fibrinogen Fibrinogen Activated_GPIIb_IIIa->Fibrinogen Binds This compound This compound This compound->Activated_GPIIb_IIIa Blocks Binding Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links platelets Agonist Platelet Agonist (e.g., Thrombin, ADP) Agonist->GPIIb_IIIa Activates

Caption: this compound's mechanism of action in the platelet aggregation pathway.

Gantofiban_Phase_II_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis cluster_outcome Outcome Patient_Pool Patient Pool with Thrombotic Condition Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: This compound + SoC Randomization->Arm_A Arm_B Arm B: Placebo/Comparator + SoC Randomization->Arm_B Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Arm_A->Follow_Up Arm_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Efficacy_Endpoint Primary Efficacy Endpoint Met? Data_Analysis->Efficacy_Endpoint Safety_Profile Acceptable Safety Profile? Data_Analysis->Safety_Profile Discontinuation Trial Discontinuation Efficacy_Endpoint->Discontinuation No Safety_Profile->Discontinuation No

Caption: A generalized workflow for a Phase II clinical trial of a drug like this compound.

References

Validation & Comparative

A Comparative Analysis of Gantofiban and Tirofiban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available data on the Glycoprotein (B1211001) IIb/IIIa inhibitors Gantofiban and Tirofiban, intended for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their mechanism of action, pharmacokinetics, and clinical findings, alongside detailed experimental methodologies.

Introduction

Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonists are a class of potent antiplatelet agents that play a crucial role in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI). By blocking the final common pathway of platelet aggregation, these inhibitors prevent thrombus formation. This guide provides a comparative analysis of two such inhibitors: Tirofiban, a widely used agent, and this compound, a compound that underwent clinical development.

It is important to note that publicly available data on this compound is limited due to the discontinuation of its clinical development in Phase II.[1] Consequently, a direct, data-driven comparison with the extensively studied Tirofiban is challenging. This guide will present the available information on both compounds, highlighting the areas where data for this compound is not available, and will focus on a comprehensive overview of Tirofiban as a representative of this class of inhibitors.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Both this compound and Tirofiban are classified as GPIIb/IIIa antagonists.[1][2] They function by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GPIIb/IIIa receptor on the surface of activated platelets.[3][4] This receptor undergoes a conformational change upon platelet activation, enabling it to bind circulating fibrinogen, which then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.[5][6] By blocking this interaction, GPIIb/IIIa inhibitors effectively prevent platelet aggregation induced by various agonists, such as ADP, thrombin, and collagen.[4]

dot

GPIIb_IIIa_Inhibition_Pathway Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Activation Platelet Activation Agonists->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Binds Fibrinogen Fibrinogen Inhibitors This compound / Tirofiban Inhibitors->GPIIb_IIIa_active

Figure 1: Signaling pathway of GPIIb/IIIa inhibition.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and Tirofiban.

Table 1: In Vitro Pharmacology
ParameterThis compoundTirofiban
Target Glycoprotein IIb/IIIa ReceptorGlycoprotein IIb/IIIa Receptor
Mechanism of Action Competitive AntagonistCompetitive Antagonist
Platelet Aggregation Inhibition (IC50) Data not publicly available~37 nmol/L[7][8]
Receptor Binding (EC50) Data not publicly available~24 nmol/L[7][8]
Table 2: Pharmacokinetics
ParameterThis compoundTirofiban
Administration Oral (in development)[1]Intravenous[2][9]
Half-life (t½) Data not publicly available~2 hours[10][11]
Protein Binding Data not publicly available~65%[10][11]
Metabolism Data not publicly availableMinimal[2][11]
Excretion Data not publicly availablePrimarily renal (urine and feces)[2][9]
Volume of Distribution (Vd) Data not publicly available21 - 87 L[2]
Clearance Data not publicly available4.8 - 25.8 L/h[2]
Table 3: Clinical Development and Efficacy
AspectThis compoundTirofiban
Development Status Discontinued in Phase II[1]Approved for clinical use
Indications Thrombosis (investigational)[1]Acute Coronary Syndromes (NSTE-ACS)[12], Percutaneous Coronary Intervention[13]
Efficacy Summary Data not publicly availableReduces composite endpoint of death, myocardial infarction, or refractory ischemia in ACS.[14][15]
Safety Profile Data not publicly availableMain adverse effect is bleeding. Thrombocytopenia can also occur.[10][11]

Experimental Protocols

A key experiment for evaluating GPIIb/IIIa inhibitors is the in vitro platelet aggregation assay, commonly performed using light transmission aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

This protocol provides a general methodology for assessing the inhibitory effect of a compound on platelet aggregation.

1. Sample Preparation:

  • Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[16]

  • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes at room temperature).[16][17]

  • Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes).[18] PPP is used to set the baseline (0% aggregation) and 100% light transmission.

2. Assay Procedure:

  • The LTA instrument is set to 37°C.[16]

  • A cuvette with PRP is placed in the aggregometer, and a stir bar is added. The instrument is calibrated with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).[19]

  • The test compound (e.g., this compound or Tirofiban) at various concentrations or a vehicle control is pre-incubated with the PRP for a specified time.

  • A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide) is added to the PRP to induce aggregation.[19][20]

  • The change in light transmission through the PRP is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined.

3. Data Analysis:

  • The percentage of platelet aggregation is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2500g, 15 min) Centrifuge1->Centrifuge2 Aggregometer Aggregometer Setup (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibration Calibrate with PRP (0%) and PPP (100%) PPP->Calibration Aggregometer->Calibration Incubation Pre-incubate PRP with This compound/Tirofiban Calibration->Incubation Add_Agonist Add Platelet Agonist (e.g., ADP) Incubation->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Aggregation Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

Gantofiban in Preclinical Models: A Comparative Analysis of Antithrombotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of gantofiban, a glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, with other key antithrombotic agents. Due to the discontinuation of this compound's clinical development, this report incorporates data from preclinical studies of other GPIIb/IIIa antagonists as surrogates to provide a comprehensive comparative landscape.

This compound, a non-peptide antagonist of the platelet GPIIb/IIIa receptor, was developed to prevent platelet aggregation and subsequent thrombus formation. While its clinical development was halted, understanding its preclinical profile and that of similar agents remains valuable for the ongoing development of novel antithrombotic therapies. This guide summarizes quantitative data from various preclinical models, details experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Efficacy of Antithrombotic Agents

The following tables present a summary of the quantitative data from preclinical studies, comparing the efficacy and safety of GPIIb/IIIa antagonists (as surrogates for this compound) with other widely used antithrombotic agents such as clopidogrel (B1663587) and aspirin (B1665792).

Table 1: In Vitro Platelet Aggregation Inhibition

Compound ClassSpecific AgentAgonistIC50SpeciesReference
GPIIb/IIIa Antagonist TirofibanADP~70 ng/mLPorcine[1]
Collagen~200 ng/mLPorcine[1]
P2Y12 Antagonist ClopidogrelADP---
COX Inhibitor AspirinArachidonic Acid---

IC50 (Inhibitory Concentration 50%) represents the concentration of a drug that is required for 50% inhibition of a biological process. Data for clopidogrel and aspirin IC50 in comparable in vitro platelet aggregation assays were not available in the searched literature.

Table 2: In Vivo Antithrombotic Efficacy in Arterial Thrombosis Models

Compound ClassSpecific AgentAnimal ModelThrombosis InductionKey Efficacy Endpoint & ResultReference
GPIIb/IIIa Antagonist Roxifiban (B1679589)Canine Carotid ArteryElectrolytic Injury100% prevention of occlusive thrombosis[2]
P2Y12 Antagonist ClopidogrelRat Carotid ArteryElectrical StimulationED50 = 1.0 +/- 0.2 mg/kg, p.o. for inhibition of thrombus formation[3]
COX Inhibitor AspirinCanine Carotid ArteryElectrolytic InjuryDid not reduce the incidence of occlusive thrombosis[2]

ED50 (Effective Dose 50%) is the dose that produces a therapeutic effect in 50% of the population that receives it.

Table 3: Safety Profile - Bleeding Time

Compound ClassSpecific AgentAnimal ModelDoseBleeding Time ProlongationReference
GPIIb/IIIa Antagonist OrbofibanGuinea Pig≥30 mg/kgSignificant prolongation[4]
COX Inhibitor AspirinGuinea Pig100 mg/kgSignificant prolongation[4]
P2Y12 Antagonist & COX Inhibitor Clopidogrel + AspirinRabbit-Additive effects on prolongation[5]

Experimental Protocols

Detailed methodologies for the key preclinical models cited are crucial for interpreting the comparative data.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is carefully exposed through a midline cervical incision.

  • Thrombosis Induction: A filter paper strip saturated with a ferric chloride (FeCl3) solution (typically 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes) to induce endothelial injury.[6][7][8]

  • Blood Flow Monitoring: A Doppler flow probe is placed on the artery, proximal to the injury site, to continuously monitor blood flow. The time to vessel occlusion (TTO) is a key parameter measured.[6][9]

  • Drug Administration: Test compounds (e.g., GPIIb-IIIa antagonists, clopidogrel, aspirin) are typically administered orally or intravenously at specified times before the induction of thrombosis.[6]

  • Outcome Assessment: The primary endpoint is the time to complete cessation of blood flow (occlusion). Thrombus weight can also be determined at the end of the experiment.

Electrolytic Injury-Induced Carotid Artery Thrombosis Model in Rabbits

This model simulates thrombosis formation following severe endothelial damage.

Procedure:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized. A segment of the carotid artery is isolated.

  • Thrombosis Induction: An electrical current (e.g., 4 mA for 3 minutes) is applied to the external surface of the artery via a bipolar electrode. This causes endothelial denudation and stimulates thrombus formation.[10]

  • Blood Flow and Thrombus Measurement: Carotid blood flow is monitored continuously. After a set period, the arterial segment containing the thrombus is excised and the thrombus weight is measured.[10][11]

  • Drug Administration: The investigational drug is typically administered as an intravenous bolus followed by a continuous infusion before and during the electrical stimulation.[10]

  • Efficacy Evaluation: The reduction in thrombus weight and the maintenance of blood flow in the treated groups are compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared antithrombotic agents and a typical experimental workflow.

Antithrombotic Agents Signaling Pathways cluster_0 Platelet Activation Cascade cluster_1 Mechanism of Action Collagen Collagen Platelet Platelet Collagen->Platelet Thrombin Thrombin Thrombin->Platelet ADP ADP ADP->Platelet P2Y12 Receptor Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2)->Platelet TP Receptor Platelet->Thromboxane A2 (TXA2) COX-1 GPIIb/IIIa Activation GPIIb/IIIa Activation Platelet->GPIIb/IIIa Activation Aspirin Aspirin Aspirin->Thromboxane A2 (TXA2) Inhibits COX-1 Clopidogrel Clopidogrel Clopidogrel->ADP Blocks P2Y12 Receptor This compound (GPIIb/IIIa Antagonists) This compound (GPIIb/IIIa Antagonists) This compound (GPIIb/IIIa Antagonists)->GPIIb/IIIa Activation Blocks Receptor Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Caption: Signaling pathways of different antithrombotic agents.

Preclinical Thrombosis Model Workflow Animal Model Selection Animal Model Selection Anesthesia & Surgical Preparation Anesthesia & Surgical Preparation Animal Model Selection->Anesthesia & Surgical Preparation Drug Administration (Test vs. Control) Drug Administration (Test vs. Control) Anesthesia & Surgical Preparation->Drug Administration (Test vs. Control) Induction of Thrombosis Induction of Thrombosis Drug Administration (Test vs. Control)->Induction of Thrombosis Monitoring (Blood Flow, etc.) Monitoring (Blood Flow, etc.) Induction of Thrombosis->Monitoring (Blood Flow, etc.) Data Collection (Thrombus Weight, TTO) Data Collection (Thrombus Weight, TTO) Monitoring (Blood Flow, etc.)->Data Collection (Thrombus Weight, TTO) Statistical Analysis Statistical Analysis Data Collection (Thrombus Weight, TTO)->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General workflow for in vivo preclinical thrombosis models.

Conclusion

Preclinical data for GPIIb/IIIa antagonists, used here as a proxy for this compound, demonstrate potent inhibition of platelet aggregation and efficacy in preventing occlusive thrombus formation in various animal models.[2] In direct comparisons within specific models, GPIIb/IIIa antagonists like roxifiban appeared more effective than aspirin in preventing arterial thrombosis.[2] Clopidogrel also shows significant antithrombotic effects, with an ED50 of 1.0 mg/kg in a rat model of arterial thrombosis.[3]

The choice of antithrombotic agent in a clinical setting depends on a careful balance of efficacy and bleeding risk. Preclinical models, such as the ferric chloride and electrolytic injury models, provide a critical platform for the initial assessment of these parameters. While direct comparative data for this compound is scarce, the extensive preclinical research on other GPIIb/IIIa antagonists provides a valuable framework for understanding the potential therapeutic profile of this class of drugs. Future research should focus on head-to-head comparisons of novel antithrombotic agents in standardized preclinical models to better predict clinical outcomes.

References

A Head-to-Head Comparison of Gantofiban and Abciximab in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gantofiban and Abciximab (B1174564), two antagonists of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. While direct head-to-head clinical trial data is limited due to the developmental stage of this compound, this document synthesizes available information to facilitate a scientific comparison of their properties and mechanisms.

I. Introduction and Mechanism of Action

Both this compound and Abciximab are potent antiplatelet agents that exert their effects by targeting the GP IIb/IIIa receptor on platelets.[1] This receptor is the final common pathway for platelet aggregation.[2][3] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF), which then cross-link adjacent platelets to form a thrombus.[3][4] By blocking this binding, GP IIb/IIIa inhibitors prevent platelet aggregation and thrombus formation.[1]

This compound is a small molecule, non-peptide fibrinogen receptor antagonist.[5][6] Its mechanism is centered on the competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor.

Abciximab , in contrast, is the Fab fragment of a chimeric human-murine monoclonal antibody (7E3).[2][7] It binds to the GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and vWF.[2] In addition to its primary target, Abciximab also binds to the αvβ3 integrin receptor (vitronectin receptor) on platelets, endothelial cells, and smooth muscle cells, as well as the Mac-1 receptor on monocytes and neutrophils.[2][8][9] This multi-target action may contribute to additional antithrombotic and anti-inflammatory effects.[8][9]

cluster_0 Platelet Aggregation Cascade cluster_1 Inhibitor Mechanism Platelet_Agonists Platelet Agonists (e.g., Thrombin, ADP, Collagen) Platelet_Activation Platelet Activation Platelet_Agonists->Platelet_Activation GPIIb_IIIa_Activation GP IIb/IIIa Receptor Activation Platelet_Activation->GPIIb_IIIa_Activation Fibrinogen_Binding Fibrinogen & vWF Binding GPIIb_IIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation & Thrombus Formation Fibrinogen_Binding->Platelet_Aggregation This compound This compound (Small Molecule) This compound->GPIIb_IIIa_Activation Blocks Fibrinogen Binding Abciximab Abciximab (Monoclonal Antibody) Abciximab->GPIIb_IIIa_Activation Blocks Fibrinogen & vWF Binding

Figure 1. Mechanism of action for this compound and Abciximab.

II. Comparative Data

The following tables summarize the known pharmacological and clinical properties of this compound and Abciximab based on available data.

Table 1: Pharmacological and Structural Properties

PropertyThis compoundAbciximab
Drug Class Small molecule, oxazole, piperazine[6]Chimeric monoclonal antibody Fab fragment[7]
Target(s) GP IIb/IIIa receptor (Integrin α-IIb/β-3)[5]GP IIb/IIIa, αvβ3 (Vitronectin) receptor, Mac-1 receptor[2]
Binding Reversible antagonist[5]Strong affinity, slow dissociation
Administration Investigated for oral administration[6]Intravenous[10]

Table 2: Pharmacokinetic Profile

ParameterThis compoundAbciximab
Plasma Half-life Data not availableInitial: <10 minutes; Second phase: ~30 minutes[2][7]
Platelet-bound Half-life Data not availableDissociation half-life up to 4 hours[10]
Recovery of Platelet Function Data not availableBegins within hours, returns to normal in ~48-96 hours[7][11]
Metabolism Data not availableProteolytic cleavage[10]
Excretion Data not availableRenal[2]

Table 3: Clinical Development and Efficacy

AspectThis compoundAbciximab
Development Status Phase II trials for thrombosis were discontinued (B1498344) in 2004[6]Approved for clinical use as an adjunct to percutaneous coronary intervention (PCI)[2]
Efficacy Endpoint Not establishedReduces risk of major adverse cardiac events (MACE) post-PCI[12][13]
Key Clinical Trials Phase II trials in Japan[6]EPIC, EPILOG, EPISTENT, TARGET[13][14][15]

Table 4: Safety Profile

Adverse EventThis compoundAbciximab
Major Bleeding Data not availableIncreased risk, especially gastrointestinal hemorrhage[10][12]
Thrombocytopenia Data not availableA known, though rare, serious risk[7]
Other Side Effects Data not availableNausea, vomiting, hypotension, hypersensitivity reactions[4][10]

III. Experimental Protocols

While direct comparative experimental data is unavailable, the following protocols outline standard methodologies for evaluating the performance of GP IIb/IIIa inhibitors like this compound and Abciximab.

1. In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold-standard method for assessing platelet function and the efficacy of antiplatelet agents.[16][17]

  • Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on platelet aggregation induced by various agonists.

  • Methodology:

    • Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[18]

    • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by low-speed centrifugation of whole blood. Platelet-poor plasma (PPP), used as a reference, is obtained by high-speed centrifugation.[18] The platelet count in the PRP is standardized.

    • Assay Procedure:

      • PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.[16]

      • The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[18]

      • The test compound (this compound or Abciximab) at various concentrations is added to the PRP and incubated.

      • A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.[16]

      • The change in light transmission is recorded over time as platelets aggregate, allowing for the calculation of the percentage of inhibition.[16]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value for the test compound is calculated from the concentration-response curve.[16]

2. Clinical Trial Protocol for Adjunctive Therapy in Percutaneous Coronary Intervention (PCI)

This protocol outlines a typical phase III clinical trial design to evaluate the efficacy and safety of a GP IIb/IIIa inhibitor.

  • Objective: To assess whether the addition of a GP IIb/IIIa inhibitor to standard therapy (aspirin and heparin) reduces the incidence of ischemic complications in patients undergoing PCI.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[19][20]

  • Patient Population: Patients scheduled to undergo elective or urgent PCI.[19]

  • Methodology:

    • Randomization: Eligible patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo, in addition to standard antiplatelet and anticoagulant therapy.[19]

    • Drug Administration: The drug is typically administered as an intravenous bolus followed by a continuous infusion for a specified period (e.g., 12-24 hours).[10]

    • Primary Endpoint: The primary efficacy endpoint is a composite of major adverse cardiac events (MACE), typically including death, non-fatal myocardial infarction, and urgent target-vessel revascularization within 30 days.[19]

    • Safety Endpoints: Safety is assessed by monitoring bleeding events (major and minor) and the incidence of thrombocytopenia.[19]

  • Data Analysis: The incidence of the primary and safety endpoints is compared between the treatment and placebo groups.

cluster_0 Pre-Clinical Evaluation cluster_1 Clinical Trial Workflow Blood_Sample Collect Blood Sample PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Sample->PRP_Prep LTA_Assay Perform Light Transmission Aggregometry (LTA) Assay PRP_Prep->LTA_Assay IC50_Calc Calculate IC50 LTA_Assay->IC50_Calc Patient_Recruitment Recruit Patients Undergoing PCI Randomization Randomize to Treatment vs. Placebo Patient_Recruitment->Randomization Drug_Admin Administer Drug/ Placebo + Standard Care Randomization->Drug_Admin Endpoint_Monitoring Monitor for 30-Day MACE & Bleeding Events Drug_Admin->Endpoint_Monitoring Data_Analysis Analyze Efficacy & Safety Data Endpoint_Monitoring->Data_Analysis

Figure 2. General experimental workflow for evaluating GP IIb/IIIa inhibitors.

IV. Conclusion

Abciximab is a well-established, potent antiplatelet agent with a broad mechanism of action and proven clinical efficacy in the setting of percutaneous coronary intervention.[2][13] this compound, a small molecule inhibitor, represents a different therapeutic approach, though its clinical development was discontinued.[6] The data presented here, based on available non-clinical and clinical information, highlights the fundamental differences in their structure, targets, and developmental trajectory. Further research into small molecule GP IIb/IIIa inhibitors may yet yield new therapeutic options, building on the foundational understanding provided by agents like this compound and the clinical success of Abciximab.

References

A Comparative Guide to the Antiplatelet Effects of Gantofiban and Eptifibatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiplatelet effects of Gantofiban and Eptifibatide, two glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor inhibitors. While both agents target the final common pathway of platelet aggregation, a direct quantitative comparison is challenging due to the discontinuation of this compound's clinical development. Publicly available data on this compound's antiplatelet potency and clinical efficacy is limited.

This document summarizes the available quantitative data for Eptifibatide, outlines the standard experimental protocols for assessing antiplatelet activity, and presents the shared mechanism of action for this class of drugs.

Mechanism of Action: Glycoprotein IIb/IIIa Receptor Inhibition

Both this compound and Eptifibatide are classified as GP IIb/IIIa receptor antagonists.[1] This receptor is the most abundant on the platelet surface and plays a crucial role in the final step of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding facilitates the cross-linking of platelets, leading to the formation of a platelet plug.

This compound, a small molecule non-peptide antagonist, and Eptifibatide, a synthetic cyclic heptapeptide (B1575542) derived from rattlesnake venom, competitively inhibit the binding of fibrinogen to the activated GP IIb/IIIa receptor. This blockade prevents platelet aggregation and thrombus formation.

GP IIb/IIIa Inhibition Pathway cluster_platelet Platelet Platelet Activation Platelet Activation GP IIb/IIIa Receptor (Inactive) GP IIb/IIIa Receptor (Inactive) Platelet Activation->GP IIb/IIIa Receptor (Inactive) Conformational Change GP IIb/IIIa Receptor (Active) GP IIb/IIIa Receptor (Active) GP IIb/IIIa Receptor (Inactive)->GP IIb/IIIa Receptor (Active) Platelet Aggregation Platelet Aggregation GP IIb/IIIa Receptor (Active)->Platelet Aggregation Cross-linking Agonists (ADP, Collagen, Thrombin) Agonists (ADP, Collagen, Thrombin) Agonists (ADP, Collagen, Thrombin)->Platelet Activation Fibrinogen Fibrinogen Fibrinogen->GP IIb/IIIa Receptor (Active) Binds This compound / Eptifibatide This compound / Eptifibatide This compound / Eptifibatide->GP IIb/IIIa Receptor (Active) Inhibits Binding

Caption: Mechanism of action of GP IIb/IIIa inhibitors.

Quantitative Data on Antiplatelet Effects

Comprehensive, directly comparable quantitative data for this compound and Eptifibatide is not available in the public domain. This compound's development was discontinued (B1498344) during Phase II clinical trials, limiting the extent of published data.

The following table summarizes the available quantitative data for Eptifibatide's antiplatelet effect.

ParameterAgonistMethodValueReference
IC50 20 µM ADPLight Transmission Aggregometry (LTA)0.11-0.22 µg/mL
IC50 5 µg/mL CollagenLight Transmission Aggregometry (LTA)0.28-0.34 µg/mL
Platelet Aggregation Inhibition (ex vivo) ADPLight Transmission Aggregometry (LTA)>80% inhibition 5 minutes after administration

Experimental Protocols

To benchmark the antiplatelet effect of compounds like this compound and Eptifibatide, standardized in vitro and ex vivo assays are employed. The following are detailed methodologies for two key experiments.

Light Transmission Aggregometry (LTA)

Principle: LTA is the gold-standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used as a blank (100% light transmission).

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • The baseline light transmission is set using the PRP (0% aggregation). The 100% aggregation level is set using PPP.

    • The test compound (e.g., this compound or Eptifibatide) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide [TRAP]) is added to induce aggregation.

    • The change in light transmission is recorded over time (typically 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is calculated. For dose-response curves, the IC50 value (the concentration of the inhibitor that reduces the maximal aggregation by 50%) is determined.

Flow Cytometry-Based Platelet Aggregation Assay

Principle: Flow cytometry can be used to measure platelet aggregation in whole blood, which is a more physiological environment than PRP. It identifies and counts single platelets versus platelet aggregates.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., hirudin or citrate).

  • Assay Procedure:

    • Aliquots of whole blood are incubated with a fluorescently labeled platelet-specific antibody (e.g., anti-CD41 or anti-CD61).

    • The test compound or vehicle is added and incubated.

    • A platelet agonist is added to induce aggregation.

    • The reaction is stopped at various time points by adding a fixative (e.g., formaldehyde).

  • Flow Cytometry Analysis:

    • The sample is analyzed on a flow cytometer.

    • Platelets are identified based on their forward scatter, side scatter, and fluorescence characteristics.

    • The number of single platelet events is counted. A decrease in the number of single platelets indicates the formation of aggregates.

  • Data Analysis: The percentage of platelet aggregation is calculated based on the reduction in single platelet count compared to a non-stimulated control.

Experimental Workflow cluster_LTA Light Transmission Aggregometry (LTA) cluster_Flow Flow Cytometry Blood Collection (Citrate) Blood Collection (Citrate) Centrifugation (Low Speed) Centrifugation (Low Speed) PRP Preparation PRP Preparation Centrifugation (Low Speed)->PRP Preparation Incubation with Drug Incubation with Drug PRP Preparation->Incubation with Drug Centrifugation (High Speed) Centrifugation (High Speed) PPP Preparation PPP Preparation Centrifugation (High Speed)->PPP Preparation Agonist Addition Agonist Addition Incubation with Drug->Agonist Addition Measure Light Transmission Measure Light Transmission Agonist Addition->Measure Light Transmission Calculate % Aggregation & IC50 Calculate % Aggregation & IC50 Measure Light Transmission->Calculate % Aggregation & IC50 Blood Collection (Hirudin/Citrate) Blood Collection (Hirudin/Citrate) Incubation with Fluorescent Antibody Incubation with Fluorescent Antibody Incubation with Drug Incubation with Drug Incubation with Fluorescent Antibody->Incubation with Drug Agonist Addition Agonist Addition Incubation with Drug ->Agonist Addition Fixation Fixation Agonist Addition ->Fixation Flow Cytometer Analysis Flow Cytometer Analysis Fixation->Flow Cytometer Analysis Count Single Platelets Count Single Platelets Flow Cytometer Analysis->Count Single Platelets Calculate % Aggregation Calculate % Aggregation Count Single Platelets->Calculate % Aggregation

References

Gantofiban: Unraveling the Mechanism of a Discontinued Reversible GP IIb/IIIa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

The development of Gantofiban, a reversible glycoprotein (B1211001) (GP) IIb/IIIa inhibitor, was discontinued (B1498344) in May 2004 during Phase II clinical trials.[1] As a result, publicly available, in-depth experimental data confirming its specific mechanism of reversible inhibition and comparing its performance with other agents is scarce.

This guide will, therefore, focus on the established mechanisms of other well-characterized reversible GP IIb/IIIa inhibitors, namely Tirofiban and Eptifibatide, and contrast them with the slowly reversible inhibitor, Abciximab. This comparative analysis will provide researchers, scientists, and drug development professionals with a framework for understanding the key pharmacodynamic properties that govern the efficacy and safety of this class of antiplatelet agents.

The Final Common Pathway of Platelet Aggregation

Platelet aggregation is the final common step in the formation of a thrombus. The activation of platelets leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. A single fibrinogen molecule can bind to two adjacent platelets, leading to the formation of a platelet aggregate.[2][3] GP IIb/IIIa inhibitors exert their antithrombotic effect by blocking this binding of fibrinogen to its receptor on activated platelets.[4][5]

cluster_platelet Platelet Membrane Platelet_Activation Platelet Activation (e.g., ADP, Thrombin, Collagen) GP_IIb_IIIa_Inactive Inactive GP IIb/IIIa Receptor Platelet_Activation->GP_IIb_IIIa_Inactive Conformational Change GP_IIb_IIIa_Active Active GP IIb/IIIa Receptor GP_IIb_IIIa_Inactive->GP_IIb_IIIa_Active Platelet_Aggregation Platelet Aggregation GP_IIb_IIIa_Active->Platelet_Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->GP_IIb_IIIa_Active This compound This compound (Reversible Inhibitor) This compound->GP_IIb_IIIa_Active Competitively Binds (Reversible) This compound->Platelet_Aggregation Inhibits

Mechanism of GP IIb/IIIa Inhibition.

Comparative Pharmacodynamics of GP IIb/IIIa Inhibitors

The key differentiator among GP IIb/IIIa inhibitors lies in their binding kinetics to the receptor, specifically their association (on-rate) and dissociation (off-rate) constants. These properties determine the onset, offset, and reversibility of their antiplatelet effects.

ParameterAbciximabEptifibatideTirofiban
Class Monoclonal Antibody FragmentCyclic HeptapeptideNon-peptide Tyrosine Derivative
Binding Non-competitive (slowly reversible)Competitive, ReversibleCompetitive, Reversible
Dissociation Constant (Kd) ~5 nM[2]~120 nM[2]~15 nM[2]
Plasma Half-life ~10-30 minutes~2.5 hours~2 hours
Receptor Blockade Duration Prolonged (days)Short (hours)Short (hours)
Reversibility Slow (requires platelet transfusion for rapid reversal)RapidRapid

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay is crucial for determining the affinity of a competitor ligand (like this compound) for the GP IIb/IIIa receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand that has a high affinity for the GP IIb/IIIa receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibitory constant (Ki).

Protocol Outline:

  • Preparation of Platelet Membranes:

    • Isolate human platelets from whole blood by differential centrifugation.

    • Lyse the platelets and prepare a membrane fraction rich in GP IIb/IIIa receptors.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate the platelet membranes with a fixed concentration of a radiolabeled GP IIb/IIIa antagonist (e.g., [³H]-Tirofiban).

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Isolate_Platelets Isolate Human Platelets Start->Isolate_Platelets Prepare_Membranes Prepare Platelet Membranes Isolate_Platelets->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity Separate->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Incubate Incubate PRP with Test Compound Prepare_PRP->Incubate Induce_Aggregation Induce Aggregation with Agonist Incubate->Induce_Aggregation Measure_Aggregation Measure Light Transmission Induce_Aggregation->Measure_Aggregation Analyze_Data Calculate % Inhibition and IC50 Measure_Aggregation->Analyze_Data End End Analyze_Data->End

References

A Comparative Review of Small Molecule Fibrinogen Receptor Antagonists: From Bench to Bedside and Back

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapy, small molecule fibrinogen receptor antagonists, which primarily target the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, represent a potent class of agents. By blocking the final common pathway of platelet aggregation, these drugs have demonstrated significant efficacy in preventing thrombotic events in acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). This guide provides a comparative review of key small molecule fibrinogen receptor antagonists, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and exploring the signaling pathways they modulate.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

Fibrinogen receptor antagonists function by competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF) to the GP IIb/IIIa receptor on the surface of activated platelets. This receptor, an integrin also known as αIIbβ3, undergoes a conformational change upon platelet activation, enabling it to bind its ligands and cross-link adjacent platelets, leading to the formation of a platelet plug. Small molecule antagonists, often designed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) sequence found in fibrinogen, fit into the ligand-binding pocket of the activated GP IIb/IIIa receptor, thereby preventing this crucial interaction and inhibiting platelet aggregation.

Comparative Efficacy and Potency of Small Molecule Fibrinogen Receptor Antagonists

The efficacy and potency of various small molecule fibrinogen receptor antagonists have been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for both intravenous and oral agents.

Table 1: In Vitro Potency of Intravenous Fibrinogen Receptor Antagonists

CompoundTypeIC50 (Platelet Aggregation, ADP-induced)Ki (Receptor Binding Affinity)
Tirofiban (B1683177) Non-peptide RGD mimetic55 nM[1]15 nM[2]
Eptifibatide (B1663642) Cyclic heptapeptide238 nM[1]Not widely reported

Table 2: In Vitro Potency of Oral Fibrinogen Receptor Antagonists

CompoundTypeIC50 (Platelet Aggregation, ADP-induced)Ki (Receptor Binding Affinity)
Roxifiban Non-peptide RGD mimetic27 nM[1]~1-2 nM (for its active form, XV459)[3]
Orbofiban (B1677454) Non-peptide RGD mimetic105 nM[1]Data not readily available
Sibrafiban (B69945) Non-peptide RGD mimeticData not readily availableData not readily available
Xemilofiban Non-peptide RGD mimeticData not readily availableData not readily available
Lotrafiban Non-peptide RGD mimeticData not readily availableData not readily available

Experimental Protocols

The characterization of small molecule fibrinogen receptor antagonists relies on a battery of standardized in vitro and in vivo assays.

In Vitro Assays

1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay is the gold standard for assessing platelet function and the inhibitory effect of antagonists.[4]

  • Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets aggregate, causing the plasma to clear and light transmission to increase. The extent of aggregation is proportional to the change in light transmission.[5]

  • Methodology:

    • Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP and PPP Preparation: Platelet-rich plasma is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.[4]

    • Assay Procedure:

      • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

      • Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and incubated at 37°C.

      • The antagonist at various concentrations or vehicle control is added to the PRP and incubated for a specific period.

      • A platelet agonist (e.g., 20 µM ADP) is added to initiate aggregation.[1]

      • Light transmission is recorded for a set time (e.g., 5-10 minutes).

    • Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the antagonist that inhibits platelet aggregation by 50%) is calculated from the dose-response curve.

2. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist to the GP IIb/IIIa receptor.[6][7]

  • Principle: The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand (e.g., [³H]-tirofiban or a radiolabeled RGD mimetic like [³H]-DMP728) for binding to the GP IIb/IIIa receptor on platelets.[6][8]

  • Methodology:

    • Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.

    • Assay Procedure:

      • A fixed concentration of the radiolabeled ligand is incubated with the washed platelets in the presence of varying concentrations of the unlabeled antagonist.

      • The mixture is incubated to allow binding to reach equilibrium.

      • Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the platelets with the bound radioligand.[9]

      • The radioactivity on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

In Vivo Models

1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.[10][11]

  • Principle: The topical application of ferric chloride to an artery induces oxidative injury to the endothelium, exposing the subendothelial matrix and triggering thrombus formation. The time to vessel occlusion is a measure of the thrombotic response.[12]

  • Methodology:

    • Animal Preparation: Mice or rats are anesthetized, and a major artery (e.g., carotid or femoral artery) is surgically exposed.[13]

    • Drug Administration: The antagonist or vehicle is administered intravenously or orally at a predetermined time before the injury.

    • Thrombosis Induction: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[11]

    • Monitoring: Blood flow through the artery is monitored using a Doppler flow probe. The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded.

    • Data Analysis: The time to occlusion is compared between the antagonist-treated and vehicle-treated groups to assess the antithrombotic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway in platelet aggregation and a typical experimental workflow for evaluating fibrinogen receptor antagonists.

G cluster_0 Platelet Activation & Aggregation Agonists Agonists (Thrombin, ADP, Collagen) Receptors Platelet Surface Receptors (PAR-1, P2Y12, GPVI) Agonists->Receptors bind to InsideOut "Inside-Out" Signaling (e.g., PLC, PKC, Ca2+) Receptors->InsideOut activate GPIIbIIIa_inactive GP IIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive triggers conformational change GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets Antagonist Small Molecule Antagonist Antagonist->GPIIbIIIa_active competitively inhibits binding

Figure 1: Signaling pathway of platelet activation and aggregation, and the site of action for small molecule fibrinogen receptor antagonists.

G cluster_1 Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Aggregation Platelet Aggregation Assay (Determine IC50) Binding->Aggregation Thrombosis Animal Model of Thrombosis (e.g., FeCl3 model) Aggregation->Thrombosis Efficacy Assess Antithrombotic Efficacy Thrombosis->Efficacy Clinical Clinical Trials Efficacy->Clinical Start Compound Synthesis Start->Binding

Figure 2: A typical experimental workflow for the preclinical evaluation of small molecule fibrinogen receptor antagonists.

The Challenge of Oral Antagonists: A Tale of Failed Trials

While intravenous GP IIb/IIIa antagonists have found a solid place in acute care, the development of oral antagonists for chronic use has been fraught with challenges and ultimately unsuccessful. Large clinical trials with oral agents like orbofiban and sibrafiban were terminated due to a lack of efficacy and, more concerningly, an increase in mortality compared to placebo.[14][15]

Several hypotheses have been proposed to explain these failures:

  • Partial Agonism: Some oral antagonists, at sub-therapeutic concentrations, may induce a conformational change in the GP IIb/IIIa receptor that paradoxically promotes a prothrombotic state.[9]

  • Pharmacokinetic Variability: The low bioavailability and large peak-to-trough variations in plasma concentrations of some oral agents may have led to periods of inadequate receptor blockade, potentially leaving patients unprotected or even at increased risk.[9]

  • Long-term Receptor Occupancy: Continuous, long-term blockade of the GP IIb/IIIa receptor might have unforeseen adverse effects on other cellular processes.[14]

Conclusion

Small molecule fibrinogen receptor antagonists are potent inhibitors of platelet aggregation with a well-defined mechanism of action. Intravenous agents like tirofiban and eptifibatide have proven to be valuable tools in the management of acute coronary syndromes. However, the journey of their oral counterparts serves as a cautionary tale in drug development, highlighting the complexities of translating potent in vitro activity into safe and effective chronic therapies. Future research in this area may focus on developing novel antagonists with improved pharmacokinetic profiles and a reduced risk of partial agonism, potentially revisiting the prospect of long-term oral antiplatelet therapy targeting the fibrinogen receptor.[12] The recent development of a subcutaneous formulation of a novel small molecule GP IIb/IIIa inhibitor, zalunfiban, for acute use, suggests that innovation in this class of drugs is ongoing.

References

Validating the Therapeutic Potential of Gantofiban's Core Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of the core structure of Gantofiban, a small molecule Glycoprotein (GP) IIb/IIIa receptor antagonist. Due to the discontinuation of this compound's clinical development in the early 2000s, publicly available, direct comparative experimental data is limited. Therefore, this guide will focus on the therapeutic class to which this compound belongs—non-peptide, small-molecule GP IIb/IIIa inhibitors—using data from clinically successful drugs with similar mechanisms of action, such as Tirofiban and Eptifibatide, as key comparators.

Introduction to this compound and the Role of GP IIb/IIIa Antagonists

This compound is a non-peptide, small-molecule antagonist of the platelet GP IIb/IIIa receptor.[1] This receptor, also known as integrin αIIbβ3, is the final common pathway for platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. By blocking this receptor, GP IIb/IIIa antagonists effectively inhibit platelet aggregation, a critical process in the pathophysiology of thrombotic cardiovascular events such as myocardial infarction and unstable angina.

The development of this compound was discontinued (B1498344) during Phase II clinical trials.[1] However, its core structure represents a class of therapeutic agents that has seen clinical success with drugs like Tirofiban and Eptifibatide. This guide will leverage the available data on these successful analogues to validate the therapeutic concept of this compound's core structure.

Comparative Performance Data

To objectively assess the therapeutic potential of a this compound-like core structure, we will compare the in vitro and in vivo performance of established small-molecule GP IIb/IIIa inhibitors. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Potency and Receptor Binding Affinity
CompoundTargetAssayIC50 / KdOrganism
Tirofiban GP IIb/IIIaADP-induced Platelet Aggregation~70 ng/mL (IC50)Porcine
Tirofiban GP IIb/IIIaCollagen-induced Platelet Aggregation~200 ng/mL (IC50)Porcine
Tirofiban GP IIb/IIIaReceptor Binding15 nM (Kd)Human
Eptifibatide GP IIb/IIIaReceptor Binding120 nM (Kd)Human
Abciximab GP IIb/IIIaReceptor Binding5 nM (Kd)Human

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. A lower value indicates higher potency or binding affinity.

Table 2: Pharmacokinetic Properties
CompoundHalf-lifeRoute of AdministrationClearance
Tirofiban ~2 hoursIntravenousPrimarily Renal
Eptifibatide ~2.5 hoursIntravenousPrimarily Renal
Abciximab ~30 minutes (plasma)IntravenousProteolysis

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of GP IIb/IIIa antagonists.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, and the turbidity of the PRP decreases. This change in light transmission is measured by an aggregometer.

Procedure:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

  • Assay:

    • Place a cuvette with PRP into the aggregometer and establish a baseline reading.

    • Add the test compound (e.g., this compound analogue) at various concentrations and incubate.

    • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

    • Record the change in light transmission for a set period.

  • Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

GP IIb/IIIa Receptor Binding Assay

This assay quantifies the affinity of a compound for the GP IIb/IIIa receptor.

Principle: A radiolabeled or fluorescently-labeled ligand with known affinity for the GP IIb/IIIa receptor is incubated with platelets. The test compound is then added at various concentrations to compete with the labeled ligand for receptor binding.

Procedure:

  • Platelet Preparation: Isolate and wash platelets from whole blood.

  • Binding Reaction:

    • Incubate the washed platelets with a known concentration of a radiolabeled ligand (e.g., [3H]-Tirofiban or a labeled monoclonal antibody).

    • Add increasing concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound ligand from the free ligand by rapid filtration or centrifugation.

  • Quantification: Measure the amount of bound labeled ligand using a scintillation counter or fluorometer.

  • Data Analysis: Calculate the dissociation constant (Kd) or the inhibitory constant (Ki) from the competitive binding curve.

In Vivo Model of Arterial Thrombosis (Ferric Chloride Model)

This animal model assesses the antithrombotic efficacy of a compound in a living organism.

Principle: Topical application of ferric chloride (FeCl3) to an artery induces endothelial injury and the formation of a platelet-rich thrombus. The time to vessel occlusion is a measure of thrombotic activity.

Procedure:

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and surgically expose a carotid artery.

  • Thrombosis Induction:

    • Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) on the adventitial surface of the artery for a defined period (e.g., 3-10 minutes).

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

  • Drug Administration: Administer the test compound intravenously before or after the ferric chloride application.

  • Endpoint: The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.

  • Data Analysis: Compare the time to occlusion in the treated group with that in a vehicle-treated control group.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) illustrate the signaling pathway, experimental workflow, and logical relationships relevant to the evaluation of this compound's core structure.

GP_IIb_IIIa_Signaling_Pathway cluster_platelet Platelet cluster_inhibition Inhibition Agonists Agonists (Thrombin, ADP, Collagen) Activation Platelet Activation Agonists->Activation GP_Inactive GP IIb/IIIa (Inactive) Activation->GP_Inactive Conformational Change GP_Active GP IIb/IIIa (Active) GP_Inactive->GP_Active Fibrinogen Fibrinogen GP_Active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets This compound This compound (or analogue) This compound->GP_Active Blocks Binding Site Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Platelet_Aggregation Platelet Aggregation Assay (IC50) Data_Analysis Comparative Data Analysis Platelet_Aggregation->Data_Analysis Receptor_Binding Receptor Binding Assay (Kd) Receptor_Binding->Data_Analysis Thrombosis_Model Ferric Chloride Thrombosis Model (Time to Occlusion) Thrombosis_Model->Data_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Data_Analysis Logical_Relationship Core_Structure This compound Core Structure (Small Molecule, Non-Peptide) Mechanism Mechanism of Action: GP IIb/IIIa Antagonism Core_Structure->Mechanism Therapeutic_Effect Therapeutic Effect: Inhibition of Platelet Aggregation Mechanism->Therapeutic_Effect Clinical_Application Potential Clinical Application: Anti-thrombotic Therapy Therapeutic_Effect->Clinical_Application

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Gantofiban

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe and compliant disposal of Gantofiban, a small molecule antithrombotic agent. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. As this compound is a chemical compound intended for research use only, it must be treated as hazardous chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and nitrile gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its hazard profile and ensuring compatible waste storage.

PropertyValue
Chemical Formula C₂₁H₂₉N₅O₆
Molecular Weight 447.49 g/mol
Appearance Solid
Purity 98%
Storage Store at 0-8°C, or -20°C for long-term.[2]

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for various forms of this compound waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Unused or expired pure this compound should be disposed of in its original container whenever possible.

    • Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, clearly labeled, and sealed plastic bag or container for solid chemical waste.[3]

  • Aqueous Solutions Containing this compound:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical to prevent any reaction.

  • Organic Solvent Solutions Containing this compound:

    • Organic solvent waste containing this compound must be collected in a separate, appropriately labeled container for flammable or halogenated waste, depending on the solvent used.[3] Never mix incompatible waste streams.

2. Waste Container Labeling:

All waste containers must be accurately labeled with a hazardous waste tag as soon as waste accumulation begins. The label must include:

  • The full chemical name: "this compound" (avoid abbreviations).

  • All other chemical constituents and their approximate percentages.

  • The date the container was first used for waste accumulation.

  • Relevant hazard warnings (e.g., "Irritant," "Handle with Care").

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Ensure all containers are tightly sealed to prevent spills or the release of vapors.

4. Disposal of Empty this compound Containers:

  • To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent that can dissolve this compound (e.g., ethanol, acetone).

  • The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of as described above for liquid waste.[4]

  • After triple-rinsing and allowing the container to air dry, completely deface or remove the original label.[5] The clean, unlabeled container can then be disposed of as regular laboratory glass or plastic waste.

5. Arranging for Waste Pickup:

  • Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Experimental Protocol for Waste Segregation

This protocol details the methodology for segregating different forms of this compound waste in a laboratory setting.

  • Preparation: Designate separate, clearly labeled waste containers for solid this compound waste, aqueous this compound solutions, and organic solvent solutions containing this compound.

  • Solid Waste Collection: Following an experiment, collect all disposable items that have come into contact with this compound, such as pipette tips and gloves, and place them in the designated solid waste container. Seal the container when not in use.

  • Liquid Waste Collection: Using a funnel, carefully pour all aqueous solutions containing this compound into the designated aqueous waste container. Similarly, pour all organic solvent solutions containing this compound into the designated organic solvent waste container.

  • Container Sealing and Storage: After each addition of waste, securely cap the containers. Store the waste containers in a secondary containment bin in a designated satellite accumulation area until they are ready for pickup.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

GantofibanDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Solid this compound Waste (e.g., contaminated labware) C Collect in Labeled Solid Waste Container A->C B Liquid this compound Waste (Aqueous or Organic Solutions) D Collect in Labeled Liquid Waste Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by EHS or Licensed Contractor E->F

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Gantofiban

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling Gantofiban to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods.

Immediate Safety and Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as respiratory irritation.

Eye and Face Protection:

  • Wear chemical safety goggles that meet EN 166 standards.

  • Use a face shield in addition to goggles if there is a risk of splashing or spraying.

Skin Protection:

  • Hand Protection: Chemical-resistant gloves, such as rubber gloves, are required. A breakthrough time of greater than 480 minutes is recommended for prolonged contact.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: Wear a lab coat or a chemical-resistant apron. For larger quantities or in case of potential spills, a chemical-resistant suit may be necessary. Ensure all skin is covered.

Respiratory Protection:

  • For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P95 (or higher) particulate filter is required.

  • Ensure proper fit and perform a seal check each time the respirator is worn.

Operational Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and equipment to prevent ignition sources.[2]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from incompatible materials, such as strong oxidizing agents, to prevent exothermic reactions.[1]

Quantitative Data Summary

ParameterValueSource
Glove Breakthrough Time > 480 minutes[1]
Recommended Respirator Filter P95 or higher

Experimental Protocols: Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area and restrict access.

  • Wear the appropriate PPE as outlined above.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill site with a suitable cleaning agent.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All this compound waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the general trash.

Logical Workflow for this compound Handling

Gantofiban_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess_Task Assess Handling Task (e.g., weighing, dissolving) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Assess_Task->Select_PPE Determine Risk Check_Equipment Verify Fume Hood & Safety Equipment Functionality Select_PPE->Check_Equipment Handle_this compound Handle this compound in Fume Hood Check_Equipment->Handle_this compound Monitor_Conditions Monitor for Spills or Exposure Handle_this compound->Monitor_Conditions Decontaminate Decontaminate Work Area & Equipment Monitor_Conditions->Decontaminate Task Complete Spill_Exposure Spill or Exposure Occurs Monitor_Conditions->Spill_Exposure If Emergency Dispose_Waste Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->Dispose_Waste Remove_PPE Remove PPE in Correct Order Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Follow_First_Aid Follow First Aid Procedures Spill_Exposure->Follow_First_Aid Notify_Supervisor Notify Supervisor & Safety Officer Follow_First_Aid->Notify_Supervisor

Caption: Logical workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.